Technical Documentation Center

4-Methyl-piperazine-1-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-piperazine-1-carbonitrile
  • CAS: 50451-22-4

Core Science & Biosynthesis

Foundational

4-Methyl-piperazine-1-carbonitrile chemical structure and properties

4-Methyl-piperazine-1-carbonitrile: Structural Properties, Synthesis, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the cyanamide functional group serves as a highly versatile pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Methyl-piperazine-1-carbonitrile: Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the cyanamide functional group serves as a highly versatile pharmacophore and a critical synthetic intermediate. 4-Methyl-piperazine-1-carbonitrile (also known as 1-cyano-4-methylpiperazine) is a bifunctional building block featuring a basic tertiary amine and an electrophilic N-cyano group. This in-depth technical guide explores the physicochemical properties, structural dynamics, and modern, safety-optimized synthetic protocols for 4-methyl-piperazine-1-carbonitrile. Furthermore, it details the downstream reactivity of this compound in generating complex heterocyclic scaffolds such as guanidines, tetrazoles, and oxadiazoles.

Physicochemical Profiling & Structural Dynamics

4-Methyl-piperazine-1-carbonitrile is characterized by the unique electronic interplay between its functional groups. The piperazine ring acts as a rigid spatial scaffold. The N4 position is methylated, rendering it a basic tertiary amine capable of forming hydrochloride salts for improved aqueous solubility. Conversely, the N1 position is substituted with a cyano group, forming a cyanamide.

The lone pair of electrons on the N1 nitrogen is heavily delocalized into the adjacent electron-withdrawing nitrile group. This delocalization significantly reduces the basicity of the N1 nitrogen while rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Methyl-piperazine-1-carbonitrile
Common Synonyms 1-Cyano-4-methylpiperazine
CAS Registry Number 50451-22-4[2][3]
Molecular Formula C6H11N3[3]
Molecular Weight 125.17 g/mol [3]
Physical State Colorless to pale yellow liquid
Structural Motif N-Cyanated saturated heterocycle

Synthetic Methodologies: From Legacy to Next-Generation Protocols

The Cyanogen Bromide Paradigm (Legacy Route)

Historically, the synthesis of disubstituted cyanamides relied heavily on the electrophilic N-cyanation of secondary amines using cyanogen bromide (BrCN)[4][5]. In this classic von Braun-type reaction, 1-methylpiperazine acts as a nucleophile, attacking the highly electrophilic carbon of BrCN. While effective and cheap, BrCN is highly toxic, volatile, and poses severe safety risks, particularly at scale[1][6].

Next-Generation N-Cyanation (Modern Route)

To circumvent the hazards of BrCN, several modern methodologies have been developed:

  • Oxidation-Cyanation: Utilizing inexpensive N-chlorosuccinimide (NCS) and Zn(CN)₂ to reverse the polarity of the amine, generating an electrophilic amine intermediate that is subsequently trapped by a cyanide salt[4].

  • Trichloroacetonitrile / Base Protocol: A highly selective, one-pot, two-step procedure utilizing trichloroacetonitrile as a safe cyano source, followed by elimination using a strong, non-nucleophilic base like sodium tert-pentoxide[5][7].

G Start 1-Methylpiperazine BrCN Cyanogen Bromide (Legacy Route) Start->BrCN K2CO3, Base Modern Trichloroacetonitrile (Modern Route) Start->Modern CH3CN, RT Product 4-Methyl-piperazine- 1-carbonitrile BrCN->Product -HBr Intermediate Trichloromethylamidine Intermediate Modern->Intermediate Intermediate->Product NaO-t-Amyl -CHCl3

Figure 1: Legacy vs. modern synthetic routes for 4-methyl-piperazine-1-carbonitrile.

Validated Experimental Workflow: One-Pot N-Cyanation

The following protocol details the modern synthesis of 4-methyl-piperazine-1-carbonitrile using the trichloroacetonitrile method. This approach is designed as a self-validating system, ensuring high yield and safety[5][7].

Step 1: Amidine Formation

  • Procedure: Dissolve 1-methylpiperazine (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration). Add trichloroacetonitrile (1.1 equiv) dropwise at room temperature. Stir the reaction mixture for 12–24 hours.

  • Causality: The inductive effect of the trichloromethyl group makes the nitrile carbon of trichloroacetonitrile highly electrophilic. The secondary amine of 1-methylpiperazine attacks this carbon, forming a stable trichloromethylamidine intermediate without the need for a metal catalyst.

  • Self-Validation: Monitor the reaction via LC-MS. Proceed to Step 2 only when the peak corresponding to the starting amine has completely disappeared and the mass of the amidine intermediate is dominant.

Step 2: Chloroform Elimination

  • Procedure: Remove the acetonitrile solvent under reduced pressure. Redissolve the crude intermediate in anhydrous 1,2-dimethoxyethane (DME). Add sodium tert-pentoxide (NaO-t-Amyl, 2.0 equiv) and stir at room temperature for 30–60 minutes.

  • Causality: NaO-t-Amyl is chosen because it is a strong, sterically hindered, non-nucleophilic base. It effectively deprotonates the amidine, driving the elimination of the trichloromethyl group as chloroform (CHCl₃) to yield the cyanamide, without initiating unwanted nucleophilic side reactions[7].

  • Self-Validation: TLC or LC-MS will show the rapid conversion of the intermediate to the final cyanamide product (MW: 125.17).

Step 3: Workup and Isolation

  • Procedure: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

  • Causality: The aqueous wash removes inorganic salts and residual base, while chromatography separates the target cyanamide from any trace unreacted starting materials or dimeric byproducts.

Reactivity and Downstream Applications in Medicinal Chemistry

4-Methyl-piperazine-1-carbonitrile is not merely an end-product; it is a highly reactive node in synthetic networks. The electrophilic nature of the cyanamide carbon allows it to participate in a variety of bond-forming reactions critical for drug discovery[1].

  • Carboxamidines and Guanidines: Nucleophilic attack by primary or secondary amines upon the cyanamide carbon, often under thermal conditions or Lewis acid catalysis, yields substituted guanidines. These motifs are ubiquitous in kinase inhibitors and GPCR-targeting therapeutics.

  • 1,2,4-Oxadiazoles: Reaction with hydroxylamine (NH₂OH) yields an N-hydroxyguanidine intermediate, which can subsequently be cyclized with carboxylic acids or acid chlorides to form 1,2,4-oxadiazoles, a common bioisostere for amide bonds.

  • [3+2] Cycloadditions: The cyanamide group acts as a dipolarophile. Reaction with sodium azide (NaN₃) or organic azides via formal [3+2] cycloaddition yields 4-aminotetrazoles, which are excellent metabolically stable carboxylic acid bioisosteres[1].

  • Multicomponent Reactions (MCRs): Cyanamides can be utilized in Ugi-type multi-component reactions (Ugi-4CR) to rapidly assemble highly functionalized, diverse chemical libraries[8].

Reactivity Core 4-Methyl-piperazine- 1-carbonitrile Guanidine Carboxamidines & Guanidines Core->Guanidine Amines / Heat Tetrazole 4-Aminotetrazoles Core->Tetrazole Azides / [3+2] Oxadiazole 1,2,4-Oxadiazoles Core->Oxadiazole NH2OH / Cyclization Ugi Ugi-4CR Scaffolds Core->Ugi Multicomponent Rxn

Figure 2: Divergent reactivity pathways of N-cyanamides in medicinal chemistry.

References

  • Organic Letters - ACS Publications. "Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines". Available at:[Link]

  • PMC - NIH. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications". Available at: [Link]

  • Organic Letters - ACS Publications. "N-Cyanation of Secondary Amines Using Trichloroacetonitrile". Available at: [Link]

  • Thieme E-Books & E-Journals. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines". Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Methylpiperazine-1-carbonitrile in Organic Synthesis

Abstract 4-Methylpiperazine-1-carbonitrile is a versatile heterocyclic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Methylpiperazine-1-carbonitrile is a versatile heterocyclic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a piperazine ring, a methyl group, and a carbonitrile functional group, impart a distinct reactivity profile that enables its participation in a variety of chemical transformations. This technical guide provides a comprehensive overview of the mechanistic principles governing the utility of 4-Methylpiperazine-1-carbonitrile. We will delve into its dual role as both a reactive electrophilic species and a foundational building block for the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Introduction: The Structural and Electronic Landscape of 4-Methylpiperazine-1-carbonitrile

4-Methylpiperazine-1-carbonitrile, with the chemical formula C₆H₁₁N₃, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions[1]. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of bioactive molecules and approved drugs[2][3]. The presence of the N-methyl group at the 4-position influences the nucleophilicity and basicity of this nitrogen atom, while the carbonitrile group at the 1-position introduces a key electrophilic center.

The nitrogen atom of the cyano group is electron-withdrawing, which polarizes the C-N triple bond and imparts a significant electrophilic character to the nitrile carbon. This electronic feature is central to the reactivity of N-cyanopiperazines and is a key determinant of their mechanism of action in various synthetic contexts[4].

Mechanistic Pathway I: 4-Methylpiperazine-1-carbonitrile as an Electrophilic Reagent

In many applications, particularly in the design of covalent inhibitors for therapeutic targets, 4-Methylpiperazine-1-carbonitrile and related N-cyanopiperazines function as electrophilic "warheads"[5]. The mechanism of action in this context involves the nucleophilic attack on the electrophilic carbon of the cyanamide group.

Covalent Modification of Nucleophilic Residues

Recent studies have highlighted the utility of N-cyanopiperazines as specific covalent inhibitors of enzymes, such as the deubiquitinating enzyme UCHL1[6]. The mechanism of inhibition proceeds through the reaction of a nucleophilic residue in the enzyme's active site, typically a cysteine thiol, with the electrophilic nitrile carbon of the N-cyanopiperazine.

The reaction is initiated by the attack of the thiolate anion of the cysteine residue on the carbon of the cyanamide. This leads to the formation of a tetrahedral intermediate, which then rearranges to form a stable covalent isothiourea linkage between the inhibitor and the enzyme[5][6]. The formation of this covalent bond is often the basis for the potent and selective inhibition observed with this class of compounds. The reactivity of the cyanamide can be modulated by the ring size and substituents on the piperazine ring[7].

Below is a diagram illustrating the general mechanism of covalent modification by an N-cyanopiperazine.

G reagents Enzyme-SH + 4-Methylpiperazine-1-carbonitrile intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Covalent Isothiourea Adduct intermediate->product Rearrangement

Caption: Covalent modification by 4-Methylpiperazine-1-carbonitrile.

Factors Influencing Reactivity

The decision to employ 4-Methylpiperazine-1-carbonitrile as an electrophile is guided by several factors:

  • Target Nucleophile: The presence of a suitably positioned and reactive nucleophile (e.g., cysteine, serine, or lysine) in the target biomolecule is a prerequisite[4].

  • Reaction Environment: The pH of the reaction medium can significantly influence the nucleophilicity of the attacking residue (e.g., formation of the more nucleophilic thiolate from a thiol)[7].

  • Substituent Effects: The electronic properties of substituents on the piperazine ring can modulate the electrophilicity of the cyanamide carbon.

Mechanistic Pathway II: 4-Methylpiperazine-1-carbonitrile as a Synthetic Building Block

Beyond its role as an electrophilic warhead, 4-Methylpiperazine-1-carbonitrile serves as a valuable building block in organic synthesis[8]. In this capacity, the entire 4-methylpiperazine moiety is incorporated into a larger molecular framework. The carbonitrile group may be retained in the final product or serve as a synthetic handle for further transformations.

Incorporation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. Piperazine derivatives are frequently employed in MCRs to introduce the piperazine scaffold into the final product[2]. While specific examples detailing the use of 4-Methylpiperazine-1-carbonitrile in MCRs are not prevalent in the literature, its structural features suggest its potential utility in reactions such as the Ugi or Passerini reactions, where an amine component is required[9][10].

In a hypothetical MCR scenario, the secondary amine of a related piperazine-1-carbonitrile could participate as the amine component, leading to the formation of a complex product that contains the piperazine-1-carbonitrile substructure.

G cluster_0 Reactants A Aldehyde/Ketone MCR Multi-Component Reaction (e.g., Ugi) A->MCR B Carboxylic Acid B->MCR C Isocyanide C->MCR D Piperazine Derivative (Amine) D->MCR Product Complex Molecule containing the Piperazine Scaffold MCR->Product

Caption: Role of a piperazine derivative in a multi-component reaction.

Synthesis of Substituted Piperazines

4-Methylpiperazine-1-carbonitrile can also be envisioned as a precursor for the synthesis of other substituted piperazines. The nitrile group can be subjected to a variety of chemical transformations, including:

  • Reduction: Reduction of the nitrile to an aminomethyl group, providing a route to 1-(aminomethyl)-4-methylpiperazine.

  • Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid or amide.

  • Cycloadditions: Participation of the nitrile in cycloaddition reactions to form heterocyclic rings.

The choice of reaction conditions for these transformations would be critical to ensure the integrity of the piperazine ring and the methyl group.

Experimental Protocols

While specific, detailed protocols for reactions involving 4-Methylpiperazine-1-carbonitrile are not extensively reported, the following representative procedures for related transformations can be adapted by the experienced researcher.

General Procedure for N-Arylation of Piperazine (Illustrative)

This protocol illustrates a common method for the functionalization of the piperazine ring, which could be adapted for the synthesis of precursors to 4-Methylpiperazine-1-carbonitrile or for its further modification.

StepProcedureRationale
1To a solution of piperazine (1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO) is added a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).The base is required to deprotonate the secondary amine of piperazine, generating the nucleophilic species.
2The aryl halide (1.0 equivalent) and a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%) are added.A transition-metal catalyst is often necessary to facilitate the C-N bond formation in the arylation reaction.
3The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).Elevated temperatures are typically required to drive the catalytic cycle to completion.
4The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).Standard aqueous workup to remove inorganic salts and the polar solvent.
5The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.Removal of residual water and solvent.
6The crude product is purified by column chromatography on silica gel.Purification to isolate the desired N-arylpiperazine.

Data Presentation

The following table summarizes the typical reactivity of cyanamides with different nucleophiles, which is relevant to the electrophilic nature of 4-Methylpiperazine-1-carbonitrile.

NucleophileProductReaction ConditionsReference
Thiol (R-SH)IsothioureapH > 7, aqueous buffer[7]
Amine (R-NH₂)GuanidineLewis acid catalysisN/A
Alcohol (R-OH)IsoureaAcid or base catalysisN/A

Note: Specific reaction conditions for 4-Methylpiperazine-1-carbonitrile may vary and require optimization.

Conclusion

4-Methylpiperazine-1-carbonitrile is a multifaceted reagent in organic synthesis, with its mechanism of action being dictated by the specific reaction context. As an electrophile, the cyanamide moiety can undergo nucleophilic attack, a property that is increasingly being exploited in the design of covalent inhibitors. As a synthetic building block, it provides a convenient means to incorporate the medicinally relevant 4-methylpiperazine scaffold into complex molecules. A thorough understanding of these dual mechanistic pathways is crucial for harnessing the full synthetic potential of this versatile compound. Further research into the specific applications and reactivity of 4-Methylpiperazine-1-carbonitrile is warranted and will undoubtedly uncover new and innovative synthetic methodologies.

References

  • N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie International Edition, 2024 , 63(12), e202318849. [Link]

  • Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L. Request PDF. [Link]

  • Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L. Journal of Medicinal Chemistry, 2000 , 43(25), 4767-4775. [Link]

  • 4-methylpiperazine-1-carbonitrile. NextSDS. [Link]

  • Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 2022 , 13(5), 523-534. [Link]

  • On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction. RSC Advances, 2018 , 8(61), 35057-35064. [Link]

  • Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry, 2014 , 10, 179-216. [Link]

Sources

Foundational

4-Methyl-piperazine-1-carbonitrile molecular weight and exact mass

An In-Depth Technical Guide to 4-Methyl-piperazine-1-carbonitrile: Properties, Synthesis, and Applications Introduction The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-piperazine-1-carbonitrile: Properties, Synthesis, and Applications

Introduction

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties—including its ability to improve aqueous solubility and its adaptable stereochemistry—make it a favored building block in drug design. This guide provides a comprehensive technical overview of a specific and highly versatile derivative, 4-Methyl-piperazine-1-carbonitrile.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthetic protocols, analytical characterization, and strategic applications of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols serve as a self-validating framework for its synthesis and analysis.

Core Physicochemical Properties

4-Methyl-piperazine-1-carbonitrile is a heterocyclic compound featuring a piperazine core functionalized with a methyl group at the N4 position and a nitrile group at the N1 position. These substitutions critically influence its reactivity, solubility, and utility as a synthetic intermediate.

Key Data Summary

The fundamental properties of 4-Methyl-piperazine-1-carbonitrile are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₆H₁₁N₃[2][3]
Molecular Weight 125.18 g/mol Calculated
Exact Mass (Monoisotopic) 125.0953 Da[3]
CAS Number 50451-22-4[2]
Common Synonyms 1-Cyano-4-methylpiperazine
InChIKey VMGJEMZVRQAYRA-UHFFFAOYSA-N[3]
Chemical Structure

The structural arrangement of the molecule is crucial for understanding its chemical behavior and interactions.

Caption: Chemical structure of 4-Methyl-piperazine-1-carbonitrile.

Synthesis and Purification

The synthesis of 4-Methyl-piperazine-1-carbonitrile is most effectively achieved through the direct cyanation of its precursor, 1-methylpiperazine. This reaction requires careful control of conditions to ensure high yield and purity.

Causality of Experimental Design

The chosen synthetic route involves the reaction of 1-methylpiperazine with cyanogen bromide (BrCN). This electrophilic cyanating agent is selected for its high reactivity with secondary amines. The reaction is performed in a non-protic solvent like dichloromethane (DCM) to prevent side reactions with the solvent. The inclusion of a base, such as potassium carbonate, is critical to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting material and halt the reaction. Low temperatures are initially employed to control the exothermic nature of the reaction and minimize the formation of impurities.

Experimental Protocol: Synthesis

Materials:

  • 1-Methylpiperazine

  • Cyanogen Bromide (BrCN)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-methylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to create a stirrable slurry. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the BrCN solution dropwise to the cooled, stirring slurry over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and decompose excess BrCN.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via vacuum distillation or flash column chromatography on silica gel to obtain pure 4-Methyl-piperazine-1-carbonitrile.

Caption: General workflow for the synthesis of 4-methylpiperazine-1-carbonitrile.

Analytical Characterization & Quality Control

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized compound, creating a self-validating system.

Protocol: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet corresponding to the three protons of the N-methyl group (CH₃).

    • Two multiplets, each integrating to four protons, corresponding to the two sets of non-equivalent methylene protons (-CH₂-) on the piperazine ring. The protons adjacent to the nitrile group will be deshielded compared to those adjacent to the methyl-bearing nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms:

    • A signal for the methyl carbon.

    • Two signals for the piperazine ring methylene carbons.

    • A quaternary carbon signal for the nitrile group (C≡N), typically appearing in the 115-120 ppm range.

Causality: The unique chemical shifts and coupling patterns observed in NMR are a direct result of the molecule's electronic environment, providing an unambiguous structural fingerprint.

Protocol: Purity Assessment by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing purity and confirming molecular weight.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • Data Analysis: Monitor for the protonated molecular ion [M+H]⁺ at m/z 126.10. Purity is determined by integrating the peak area of the main component relative to all other peaks detected.

Causality: This method separates the target compound from starting materials, byproducts, and impurities based on polarity.[4] The mass spectrometer then provides definitive confirmation of the mass of the eluting compound, validating its identity.[5]

Sources

Exploratory

4-Methyl-piperazine-1-carbonitrile (CAS 50451-22-4): A Comprehensive Technical Guide for Pharmaceutical Applications and Global Sourcing

Executive Summary As modern drug discovery increasingly relies on functionalized heterocycles to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, piperazine derivatives have become indispensable structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on functionalized heterocycles to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, piperazine derivatives have become indispensable structural motifs. Among these, 4-Methyl-piperazine-1-carbonitrile (CAS: 50451-22-4) stands out as a highly versatile cyanamide building block. The strategic incorporation of a carbonitrile group onto the piperazine scaffold provides a distinct electrophilic center, enabling downstream cyclizations to form amidines, tetrazoles, and oxadiazoles—critical bioisosteres utilized in targeted therapeutics.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, self-validating synthetic protocols, and global sourcing strategies.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is crucial for predicting its behavior in complex synthetic routes, biphasic extractions, and chromatographic purifications.

PropertyValueCausality / Significance in Research
CAS Registry Number 50451-22-4Unique identifier required for global regulatory tracking and GMP compliance[1].
Molecular Formula C6H11N3Indicates a low molecular weight, making it ideal for fragment-based drug design (FBDD)[1].
Molecular Weight 125.17 g/mol Ensures high atom economy when incorporated into larger active pharmaceutical ingredients (APIs).
SMILES N#CN1CCN(C)CC1Highlights the dual functionality: a basic tertiary amine and an electrophilic N-linked cyano group[2].
Physical State Colorless to pale yellow liquidRequires careful handling; typically stored at 2-8°C in the dark to prevent degradation or polymerization[2].

Mechanistic Role in Drug Development

In my experience as an application scientist, the strategic value of 4-methyl-piperazine-1-carbonitrile lies in its bifunctional nature. The N-methylpiperazine moiety enhances aqueous solubility and cellular membrane permeability, while the N-carbonitrile acts as a reactive node for heterocycle construction.

Recently, this compound has proven pivotal in the synthesis of MutL homolog 1 (MLH1) inhibitors , which are targeted therapies currently under investigation for proliferative disorders such as cancer and Triplet Repeat Disorders[3]. In these complex molecular architectures, the carbonitrile undergoes nucleophilic attack to form substituted amidines or is coupled with benzenesulfonamide derivatives under palladium-catalyzed cross-coupling conditions.

Furthermore, the cyanamide group serves as a direct precursor for 1,2,4-oxadiazole derivatives[4]. These oxadiazole rings are frequently utilized by medicinal chemists to target specific kinase pathways, as they act as robust hydrolytically stable bioisosteres for esters and amides.

Synthetic Methodologies & Self-Validating Protocols

While commercial sourcing is preferred for late-stage scale-up, discovery chemists often need to synthesize this intermediate de novo to generate isotopically labeled variants or specific analogs. The most robust method involves the N-cyanation of tertiary amines using cyanogen bromide (BrCN) under mild conditions[5].

Self-Validating Experimental Protocol: N-Cyanation of 1-Allyl-4-methylpiperazine

The following protocol outlines the synthesis workflow, providing explicit causality for each experimental choice to ensure reproducibility, high yield, and safety.

Step 1: Precursor Dissolution

  • Action: Dissolve 4.0 mmol of 1-allyl-4-methylpiperazine in anhydrous dichloromethane (DCM).

  • Causality: DCM provides excellent solubility for the precursors and remains completely inert to the highly reactive BrCN. Anhydrous conditions are critical to prevent the premature hydrolysis of the cyanating agent into inactive cyanic acid.

Step 2: Electrophile Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add BrCN (1.2 equivalents) dropwise under an inert nitrogen atmosphere.

  • Causality: The cyanation reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and minimizes the formation of bis-cyanamide or polymerized byproducts, ensuring selective N-cyanation[5].

Step 3: Reaction Progression & Monitoring

  • Action: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor strictly via LC-MS or TLC.

  • Causality: Continuous monitoring ensures complete conversion of the starting material before initiating workup. This establishes a self-validating checkpoint, preventing the carryover of unreacted, highly toxic BrCN into the extraction phase.

Step 4: Quenching & Biphasic Workup

  • Action: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM.

  • Causality: BrCN reactions generate hydrobromic acid (HBr) as a byproduct. NaHCO3 neutralizes the acid, preventing the protonation of the basic N-methyl group. Keeping the amine in its free-base form ensures the target compound remains partitioned in the organic phase during extraction.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: 2% MeOH in CH2Cl2).

  • Causality: The inherent polarity of the cyanamide group requires a polar modifier (MeOH) in the eluent to prevent peak tailing on the silica stationary phase, yielding the pure colorless liquid (Typical Yield: 52-88%)[5].

Protocol N1 Step 1: Dissolve Precursor (1-allyl-4-methylpiperazine in DCM) N2 Step 2: Addition of BrCN (Dropwise, 0°C to RT) N1->N2 Maintains thermal control N3 Step 3: Reaction Monitoring (TLC/LC-MS) N2->N3 Prevents over-reaction N4 Step 4: Aqueous Workup (NaHCO3 neutralization) N3->N4 Quenches unreacted BrCN N5 Step 5: Purification (Silica Gel Chromatography) N4->N5 Removes salts/byproducts N6 Pure 4-Methyl-piperazine-1-carbonitrile (Yield: ~52-88%) N5->N6 Isolates target cyanamide

Experimental workflow for the N-cyanation synthesis of 4-methyl-piperazine-1-carbonitrile.

Global Supply Chain & Sourcing Strategy

For drug development professionals, securing a reliable and scalable supply chain for CAS 50451-22-4 is critical. The compound is available globally, though purity, catalog specifications, and shipping regulations vary. When sourcing for Good Manufacturing Practice (GMP) scale-up, it is imperative to request Certificates of Analysis (CoA) verifying the absence of residual cyanides or heavy metals.

SupplierCatalog / ReferenceRegionStrategic Sourcing Notes
Sigma-Aldrich (Merck) TX006ZSWGlobalProvides high-purity reference standards suitable for early-stage in vitro R&D and analytical benchmarking.
BLD Pharm BD99104Asia / GlobalOffers scalable quantities with robust quality control for piperazine-1-carbonitrile derivatives[2].
Evitachem In Stock (CAS 50451-22-4)Europe / GlobalSpecialized in heterocyclic building blocks and amidine precursors for pharmaceutical synthesis[6].
ChemicalBook CB52631557Global AggregatorHighly useful platform for comparing bulk manufacturing prices and identifying secondary suppliers to mitigate supply chain risks[1].

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 4-Methyl-piperazine-1-carbonitrile

Application Note: Efficient N-Cyanation for the Synthesis of 4-Methyl-piperazine-1-carbonitrile Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 4-Methyl-piperazine-1-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient N-Cyanation for the Synthesis of 4-Methyl-piperazine-1-carbonitrile

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 4-Methyl-piperazine-1-carbonitrile (CAS: 50451-22-4) [1]

Scientific Overview & Mechanistic Rationale

4-Methyl-piperazine-1-carbonitrile is a crucial bifunctional building block in medicinal chemistry. The cyanamide moiety serves as a versatile electrophilic center, frequently utilized in the synthesis of 2-aminopyrimidines, tetrazoles, and substituted guanidines during the development of pharmacologically active small molecules [2].

The most direct synthetic route involves the electrophilic N-cyanation of 1-methylpiperazine using cyanogen bromide (BrCN). Mechanistically, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon of BrCN. This reaction generates hydrogen bromide (HBr) as a byproduct. To prevent the HBr from protonating the unreacted 1-methylpiperazine (which would form an unreactive hydrobromide salt and stall the reaction at 50% conversion), a stoichiometric excess of a mild, non-nucleophilic base such as potassium carbonate ( K2​CO3​ ) is employed as an acid scavenger.

Critical Safety & Environmental Protocols

Professional laboratory infrastructure is mandatory for this procedure.

  • Hazard Identification: Cyanogen bromide (BrCN) is highly toxic, corrosive, and a severe lachrymator. It can release toxic hydrogen cyanide (HCN) gas upon contact with strong acids.

  • Engineering Controls: All manipulations, including weighing, reaction setup, and quenching, must be performed in a certified, high-flow chemical fume hood.

  • Quenching Protocol (Self-Validating Safety): Unreacted BrCN must never be introduced into standard aqueous waste streams. It must be actively destroyed using an aqueous mixture of sodium hydroxide ( NaOH ) and sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate safely reduces the electrophilic bromide, while the alkaline environment hydrolyzes the cyano group, neutralizing the threat before phase separation.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
1-Methylpiperazine100.161.0 eq1.00 g (1.11 mL)Nucleophilic Substrate
Cyanogen Bromide (BrCN)105.921.1 eq1.16 gElectrophilic Cyanating Agent
Potassium Carbonate ( K2​CO3​ )138.212.0 eq2.76 gAcid Scavenger (Base)
Dichloromethane (DCM)84.93N/A30 mL (Total)Aprotic Solvent

Step-by-Step Experimental Methodology

Phase 1: Substrate Preparation and Thermal Control

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.00 g, 10 mmol) and anhydrous K2​CO3​ (2.76 g, 20 mmol).

  • Solvation: Suspend the mixture in 20 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

    • Expertise Note: Cooling is critical. The N-cyanation reaction is highly exothermic. Performing this at room temperature can lead to the volatilization of BrCN (BP ~61 °C) and promotes undesirable side reactions, including ring-opening or dialkylation.

Phase 2: Electrophilic Addition 4. Reagent Preparation: In a separate vial inside the fume hood, dissolve BrCN (1.16 g, 11 mmol) in 10 mL of anhydrous DCM. 5. Addition: Using a pressure-equalizing dropping funnel or syringe, add the BrCN solution dropwise to the cooled reaction mixture over a period of 15–20 minutes. 6. Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir vigorously for 3 hours. 7. In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 10% MeOH in DCM, visualized by Ninhydrin stain) or LC-MS to confirm the complete consumption of 1-methylpiperazine.

Phase 3: Quenching and Isolation 8. Chemical Quenching: Cool the reaction mixture back to 0 °C. Slowly add 15 mL of a 1:1 mixture of 1M aqueous NaOH and 10% aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes to ensure complete destruction of residual BrCN. 9. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL). 10. Washing & Drying: Combine the organic phases and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield 4-Methyl-piperazine-1-carbonitrile as a pale yellow to colorless oil.

Workflow Visualization

SynthesisWorkflow Start 1-Methylpiperazine + K2CO3 in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of BrCN in DCM Cool->Add Maintains thermal control React Stir at 25 °C (3 hours) Add->React IPC IPC: LC-MS/TLC Check Conversion React->IPC Quench Quench (Aq. NaOH / Na2S2O3) IPC->Quench >95% conversion Extract Phase Separation & Extraction Quench->Extract Neutralizes excess BrCN Product 4-Methyl-piperazine- 1-carbonitrile Extract->Product Evaporation of organic phase

Fig 1: Step-by-step operational workflow for the safe N-cyanation of 1-methylpiperazine.

Analytical Characterization Data

To validate the success of the synthesis, the isolated product should be analyzed against the following expected parameters [2]:

Table 2: Expected Analytical Signatures

Analytical MethodExpected Result / Spectral Data
Mass Spectrometry (ESI-MS) Exact Mass: 125.10 g/mol . Expected [M+H]+ peak at m/z 126.1.
1 H NMR (400 MHz, CDCl3​ ) δ 3.28 (t, J = 5.1 Hz, 4H, −CH2​−N−CN ), 2.48 (t, J = 5.1 Hz, 4H, −CH2​−N−CH3​ ), 2.32 (s, 3H, −CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 117.5 ( −C≡N ), 53.8 (2C, piperazine), 47.1 (2C, piperazine), 45.6 ( −CH3​ ).
IR Spectroscopy (ATR) Strong, sharp absorption band at ~2215 cm−1 (characteristic of C≡N stretch).

References

  • ChemicalBook. (2023). 4-METHYL-PIPERAZINE-1-CARBONITRILE | 50451-22-4.
  • GuideChem. 5-chloro-6-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile Computational chemical data and Related Product Information.
Application

Advanced LC-MS/MS Analytical Protocol for the Quantification of 4-Methyl-piperazine-1-carbonitrile

Introduction & Chemical Profiling 4-Methyl-piperazine-1-carbonitrile (CAS: 50451-22-4) is a highly polar, low-molecular-weight basic compound (Exact Mass: 125.095 Da). It functions both as a critical synthetic intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-Methyl-piperazine-1-carbonitrile (CAS: 50451-22-4) is a highly polar, low-molecular-weight basic compound (Exact Mass: 125.095 Da). It functions both as a critical synthetic intermediate and a potential trace impurity in the manufacturing of piperazine-containing active pharmaceutical ingredients (APIs). Because piperazine derivatives form the structural core of numerous therapeutic agents—including antipsychotics, anthelmintics, and antidepressants—their precise analytical characterization is paramount during drug development and quality control to ensure safety, efficacy, and stability .

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically optimized for the extraction and quantification of 4-Methyl-piperazine-1-carbonitrile from complex biological matrices and pharmaceutical formulations.

Rationale for Methodological Choices (E-E-A-T)

Developing an LC-MS/MS method for piperazine carbonitriles requires overcoming specific physicochemical challenges. The causality behind our protocol design is rooted in the following principles:

  • Chromatographic Separation: 4-Methyl-piperazine-1-carbonitrile is a small, basic molecule. Standard C18 columns often yield poor retention or severe peak tailing due to secondary interactions between the basic tertiary amine and unendcapped residual silanols. To counteract this, we employ a polar-embedded reversed-phase column (e.g., CAPCELL PAK ADME or Synergi Polar RP). This stationary phase provides superior separation efficiency, selectivity, and peak symmetry for basic analytes .

  • Mobile Phase Chemistry: Because of the inherent polarity and basicity of the piperazine ring, 0.1% formic acid is added to the aqueous mobile phase. This low-pH environment ensures the complete protonation of the N4-methyl tertiary amine (forming the [M+H]+ ion at m/z 126.1), which not only ameliorates peak shape but significantly enhances Electrospray Ionization (ESI+) sensitivity .

  • Sample Clean-up: For biological matrices (e.g., plasma), protein precipitation using acetonitrile (1:3 v/v ratio) is the preferred sample pretreatment. It provides a rapid, high-throughput clean-up that effectively removes proteinaceous material while maintaining high recovery rates (>85%) for piperazine derivatives .

  • Matrix Effect Mitigation: To correct for ion suppression inherent in ESI, the use of a stable isotope-labeled (SIL) internal standard (e.g., a deuterated piperazine analog) is highly recommended to create a self-validating quantitative system .

Experimental Workflows & System Logic

G A Biological Sample (Plasma/Serum) B Add Internal Standard (Deuterated Analog) A->B C Protein Precipitation (Add 3x Vol Acetonitrile) B->C D Vortex & Centrifuge (12,000g, 10 min, 4°C) C->D E Supernatant Collection D->E F Filter (0.22 µm) E->F G LC-MS/MS Injection F->G

Biological sample preparation workflow for piperazine derivative extraction.

SystemLogic LC Liquid Chromatography Polar-Embedded C18 ESI ESI Source (+) Protonation [M+H]+ LC->ESI Q1 Q1: Precursor Selection m/z 126.1 ESI->Q1 Q2 Q2: Collision Cell CID with Argon Q1->Q2 Q3 Q3: Product Ion Selection m/z 83.1, 58.1 Q2->Q3 Det Detector Electron Multiplier Q3->Det

Mass spectrometry data acquisition pathway operating in MRM mode.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Analytes: 4-Methyl-piperazine-1-carbonitrile reference standard (Purity ≥ 99%).

  • Internal Standard (IS): Deuterated piperazine analog (e.g., mCPP-D8 or structurally similar SIL) .

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid and Ammonium Formate.

Sample Preparation (Plasma Matrix)
  • Transfer 50 µL of the biological sample (plasma/serum) into a clean 1.5 mL Eppendorf tube.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL in methanol).

  • Add 150 µL of ice-cold Acetonitrile to induce rapid protein precipitation .

  • Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and disruption of protein-analyte binding.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial equipped with a low-volume glass insert.

  • Filter through a 0.22-µm PTFE syringe filter to protect the analytical column from micro-particulates .

Liquid Chromatography Conditions

Separation is achieved using a gradient elution profile to ensure the highly polar analyte is retained and adequately separated from endogenous matrix interferences.

ParameterSpecification
Column Polar-embedded C18 (e.g., 100 mm × 2.1 mm, 2.7 µm)
Mobile Phase A Water containing 5 mM ammonium formate + 0.1% formic acid
Mobile Phase B Acetonitrile containing 0.1% formic acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0-1 min: 5% B; 1-4 min: 5% to 60% B; 4-5 min: 60% to 95% B; 5-6 min: 95% B; 6-6.1 min: 5% B; 6.1-8 min: 5% B (Re-equilibration)
Mass Spectrometry (MRM) Conditions

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The basic tertiary amine readily accepts a proton to form the [M+H]+ precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
4-Methyl-piperazine-1-carbonitrile 126.183.1 (Quantifier)5022
4-Methyl-piperazine-1-carbonitrile 126.158.1 (Qualifier)5035
Internal Standard (SIL) VariesVaries50Optimized per IS

Note: Source parameters (Capillary voltage, Desolvation temperature, Gas flows) should be optimized based on the specific instrument manufacturer's guidelines to maximize desolvation efficiency.

Data Processing & Quantitative Validation Metrics

To ensure trustworthiness, the method must be fully validated according to FDA/EMA bioanalytical guidelines. Below are the summarized benchmark metrics expected for this protocol based on analogous piperazine derivative validations .

Validation ParameterBenchmark / Acceptance Criteria
Linearity Range 1.0 – 500 ng/mL (R² > 0.995)
Limit of Detection (LOD) 0.3 ng/mL (S/N ≥ 3)
Lower Limit of Quantification (LOQ) 1.0 ng/mL (S/N ≥ 10, Precision ≤ 20%)
Extraction Recovery 82.2% – 95.5% across low, mid, and high QC levels
Intra-day Precision (RSD) 1.4% – 6.7%
Inter-day Precision (RSD) 2.4% – 9.1%
Matrix Effect 85% – 115% (normalized with SIL-IS)

Troubleshooting & Critical Parameters

  • Peak Tailing: If peak tailing is observed, verify the pH of Mobile Phase A. The pH must remain strictly acidic (< 3.0) to keep the piperazine nitrogens fully protonated. Consider replacing the column if silanol activity has increased due to column aging.

  • Ion Suppression: Early eluting matrix components can suppress the ESI signal. Ensure the gradient starts at a low organic percentage (5% B) to wash out unretained salts before the analyte elutes.

  • Carryover: Piperazine derivatives can occasionally adhere to autosampler needles. Implement a strong needle wash solution (e.g., Methanol/Water/Formic Acid 50:50:0.5 v/v/v) to mitigate carryover between injections.

References

  • ScienceAsia. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia, 2025. URL: [Link]

  • National Institutes of Health (PMC). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." NIH, 2022. URL:[Link]

  • Semantic Scholar. "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug." Semantic Scholar, 2023. URL:[Link]

  • PubMed. "Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Biomed Chromatogr, 2019. URL:[Link]

Method

Application Note: 4-Methyl-piperazine-1-carbonitrile as a Versatile Precursor in Decyanative Cross-Coupling Reactions

Abstract This technical guide details the innovative application of 4-Methyl-piperazine-1-carbonitrile as a versatile coupling partner in modern palladium-catalyzed cross-coupling reactions. Moving beyond the traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details the innovative application of 4-Methyl-piperazine-1-carbonitrile as a versatile coupling partner in modern palladium-catalyzed cross-coupling reactions. Moving beyond the traditional role of piperazines as amine nucleophiles, we present protocols that leverage the carbonitrile moiety as a synthetic handle for decyanative C-N bond formation. This approach provides a novel and efficient pathway to synthesize N-aryl and N-alkynyl-4-methylpiperazines, which are key structural motifs in numerous pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with robust and state-of-the-art methodologies.

Introduction: Reimagining the Role of a Privileged Scaffold

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs targeting a wide array of biological targets, including those in oncology and neuroscience.[1] Typically, functionalization of the piperazine core occurs via nucleophilic substitution or reductive amination at the nitrogen atoms.[2] 4-Methyl-piperazine-1-carbonitrile is a stable, crystalline solid that is easy to handle and store.[3][4] While it can be seen as a protected form of 1-methylpiperazine, its true potential lies in the reactivity of the cyano group itself.

Recent advances in transition-metal catalysis have enabled the activation of robust C-CN bonds, allowing the cyano group to function as a leaving group in a process known as decyanative cross-coupling.[5][6] This strategy opens up new avenues for molecular synthesis, providing an alternative to traditional coupling partners like aryl halides or triflates.[5][7] This application note establishes the synthetic utility of 4-Methyl-piperazine-1-carbonitrile as a precursor in decyanative Suzuki-Miyaura and Sonogashira reactions, offering a direct route to valuable N-substituted piperazine derivatives.

The Principle of Decyanative Cross-Coupling

The thermodynamic stability of the C(sp²)-CN bond has historically limited its use as a reactive site in cross-coupling reactions.[5] However, modern palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, can facilitate the oxidative addition of a Pd(0) center into the C-CN bond. This key activation step initiates the catalytic cycle, which then proceeds through familiar transmetalation and reductive elimination steps to form the desired C-N bond.[5]

The primary advantage of this approach is the transformation of a typically unreactive functional group into a versatile synthetic lever. Aryl nitriles are often readily available and offer different reactivity profiles and functional group tolerance compared to their halide counterparts.

Decyanative_Coupling_Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(CN)(R) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(R')(R) oa_complex->trans_complex Transmetalation cyanide_sink [M]-CN oa_complex->cyanide_sink  [M]-X trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product start R-CN start->oa_complex partner R'-[M] partner->oa_complex

Sources

Application

Synthesis of novel piperazine derivatives using 4-Methyl-piperazine-1-carbonitrile

Application Note: Synthesis and Downstream Functionalization of Novel Piperazine Derivatives Utilizing 4-Methyl-piperazine-1-carbonitrile Executive Summary The piperazine scaffold is a privileged structure in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Downstream Functionalization of Novel Piperazine Derivatives Utilizing 4-Methyl-piperazine-1-carbonitrile

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of neuropharmacological agents and broad-spectrum antivirals[1][2]. Within this chemical space, 4-methyl-piperazine-1-carbonitrile (also known as 1-cyano-4-methylpiperazine; CAS: 50451-22-4) serves as a highly versatile electrophilic hub. The introduction of the carbonitrile (-C≡N) group dramatically alters the electronic landscape of the piperazine ring, providing a reactive site for the synthesis of complex spirocycles, guanidines, and tetrazoles. This application note details the mechanistic rationale, comparative synthetic methodologies, and self-validating experimental protocols for utilizing this critical intermediate.

Mechanistic Rationale & Pathway Design

The strategic value of 4-methyl-piperazine-1-carbonitrile lies in the dual nature of its functional groups. The tertiary amine (N4) provides a basic center capable of participating in nucleophilic attacks or forming quaternary ammonium salts, which is a critical step in assembling complex architectures like the Dispirotripiperazine (DSTP) core[2][3]. Conversely, the N-cyanamide group (N1) acts as a strong electrophile.

When subjected to acid-catalyzed hydrolysis, the nitrile nitrogen becomes protonated, significantly lowering the LUMO of the nitrile carbon. This facilitates nucleophilic attack by water or primary/secondary amines, driving the formation of carboxamidines (guanidine mimics)[4]. These cationic guanidine derivatives are hypothesized to effectively block electrostatic interactions between viral envelope glycoproteins and host cell receptors[2].

Synthesis_Pathways A 4-Methylpiperazine (Starting Material) B 4-Methylpiperazine-1-carbonitrile (Electrophilic Hub) A->B N-Cyanation (TMSCN or BrCN) C 4-Methylpiperazine-1-carboxamidine (Guanidine Mimics) B->C Acid Hydrolysis / Amine Addition D Dispirotripiperazine (DSTP) Core (Antiviral Scaffolds) B->D Nucleophilic Attack / Quaternary Salt Formation E Tetrazole Derivatives (Carboxylic Acid Bioisosteres) B->E [3+2] Azide Cycloaddition

Fig 1. Divergent synthetic pathways from 4-methylpiperazine-1-carbonitrile.

Comparative Synthetic Methodologies

The synthesis of piperazine-carbonitrile scaffolds has evolved from traditional use of highly toxic cyanogen bromide (BrCN) to modern, greener methodologies.

A. Electrochemical N-Cyanation

Recent advancements utilize electrochemical conditions to achieve N-cyanation. In this method, trimethylsilyl cyanide (TMSCN) is used alongside potassium fluoride (KF) and tetrabutylammonium bromide (TBAB)[5].

  • Causality: KF acts as an activator, forming a hypervalent silicon species with TMSCN that smoothly releases the nucleophilic cyanide ion. The application of a constant current (e.g., 5 mA) provides controlled anodic oxidation of the amine to a radical cation, facilitating C-N bond formation without over-oxidizing the substrate or requiring harsh chemical oxidants[5].

B. Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of these scaffolds by drastically accelerating reaction kinetics[1].

  • Causality: Direct dielectric heating ensures precise thermal control and uniform energy distribution. This rapid heating profile (reaching 150–200°C in sealed vessels) bypasses the thermal decomposition pathways common in prolonged conventional reflux, boosting yields to >85% in under 30 minutes[1].

C. One-Pot N-Deallylation/Cyanation

For complex substrates where direct cyanation is challenging, starting with an N-allyl derivative (e.g., 1-allyl-4-methylpiperazine) and reacting it with BrCN allows for a simultaneous N-deallylation and N-cyanation under mild conditions (0–20°C)[6][7].

Quantitative Data Summaries

Table 1: Comparison of N-Cyanation Reaction Conditions

MethodologyReagents / CatalystReaction ConditionsTypical YieldKey Mechanistic Advantage
Electrochemical TMSCN, KF, TBAB5 mA constant current, MeCN, RT, 3h70–85%Avoids toxic BrCN; green radical-cation intermediate[5].
Microwave-Assisted Cyanide source, Base150–200°C, Sealed Vessel, 15–30 min>85%Rapid kinetics; minimizes thermal degradation[1].
Deallylation/Cyanation BrCN, NaHCO₃CH₂Cl₂ / H₂O, 0–20°C~52%Mild one-pot deprotection and cyanation[6][7].

Table 2: Analytical Validation Checkpoints (NMR & MS)

Compound¹H NMR (CDCl₃) Key Shifts¹³C NMR Key ShiftsMS (m/z)
4-Methylpiperazine-1-carbonitrile δ 3.20–3.30 (m, 4H), 2.40–2.50 (m, 4H), 2.30 (s, 3H)δ 117.5 (C≡N), 54.2, 47.1, 45.8[M+H]⁺ 126.1
1-(4-Pyridyl)piperazine-1-carbonitrile δ 8.31 (q, 2H), 6.66 (q, 2H), 3.34–3.44 (m, 8H)[8]δ 154.4, 150.4, 116.8 (C≡N), 108.9[8][M+H]⁺ 189.1[8]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding.

Microwave_Workflow S1 Reagent Prep (Inert Atm) S2 Electrochemical/MW Reaction S1->S2 S3 Reaction Quench & Extraction S2->S3 S4 Chromatography (Silica Gel) S3->S4 S5 Validation (NMR, LC-MS) S4->S5

Fig 2. Self-validating workflow for the synthesis and purification of cyanamide derivatives.

Protocol A: Electrochemical Synthesis of 4-Methylpiperazine-1-carbonitrile

Adapted from established electrochemical cyanation parameters[5].

  • Reaction Setup: To a three-port electrochemical reaction tube equipped with a magnetic stirrer, add 4-methylpiperazine (0.5 mmol), trimethylsilyl cyanide (TMSCN, 1.5 eq), tetrabutylammonium bromide (TBAB, 0.5 mmol), and potassium fluoride (KF, 0.8 mmol)[5].

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is chosen for its wide electrochemical window and ability to stabilize radical cation intermediates.

  • Electrolysis: Insert platinum electrodes. Run the reaction under atmospheric air at room temperature for 3 hours using a constant current of 5 mA[5].

  • In-Process Control (IPC): Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The disappearance of the starting amine spot (visualized with Ninhydrin) validates reaction completion.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Partition the residue between CH₂Cl₂ and water. Extract the aqueous layer twice with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Purify via flash column chromatography (silica gel, 2% MeOH in CH₂Cl₂)[6][7]. Confirm product identity via ¹H NMR (presence of the distinct methyl singlet at ~2.30 ppm and absence of N-H protons) and IR spectroscopy (sharp C≡N stretch at ~2211 cm⁻¹)[6][7].

Protocol B: Downstream Conversion to 4-Methylpiperazine-1-carboxamidine

Synthesis of guanidine mimics via acid-catalyzed hydrolysis[4].

  • Hydrolysis Initiation: Dissolve purified 4-methylpiperazine-1-carbonitrile (1.0 mmol) in 5 mL of 6M HCl.

  • Thermal Activation: Reflux the mixture at 100°C for 4 hours. Causality: Continuous reflux is required to overcome the activation energy barrier for the hydration of the highly stable cyanamide triple bond[4].

  • Neutralization & Amine Addition: Cool the reaction to 0°C. Carefully adjust the pH to 9-10 using NaOH/Al₂O₃[4][9]. If a substituted carboxamidine is desired, add the corresponding primary amine (1.2 eq) at this stage and stir at room temperature for 12 hours.

  • Isolation: Extract the basic aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Validation: Analyze via LC-MS. The mass shift from [M+H]⁺ 126.1 (nitrile) to [M+H]⁺ 144.1 (unsubstituted carboxamidine) confirms successful hydration and functionalization.

References

  • CN113200912A - Method for synthesizing cyanamide. Google Patents.
  • Copper-Catalyzed N-Cyanation of Sulfoximines by AIBN. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Crystallography and X-ray Diffraction Methods for 4-Methyl-piperazine-1-carbonitrile

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide. Introduction & The Crystallographic Challenge 4-Methyl-piperazine-1-carbonitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide.

Introduction & The Crystallographic Challenge

4-Methyl-piperazine-1-carbonitrile (CAS 50451-22-4), also known as 1-cyano-4-methylpiperazine, is a critical pharmacophore building block utilized in the synthesis of various targeted therapeutics, including kinase inhibitors[1]. Structurally, it consists of a piperazine ring substituted with a methyl group at the N4 position and a cyano group (-C≡N) at the N1 position.

The Challenge: Obtaining high-resolution Single-Crystal X-ray Diffraction (SCXRD) data for this compound presents a significant physical chemistry challenge. Under standard conditions, 4-methyl-piperazine-1-carbonitrile exists as a low-melting yellow oil[2]. Because SCXRD requires a highly ordered, periodic three-dimensional lattice, conventional crystallization techniques (such as slow evaporation or vapor diffusion of the neat compound) are physically impossible at room temperature[3].

  • In situ Cryocrystallization: Directly freezing the liquid and annealing it into a single crystal on the diffractometer[3][4].

  • Supramolecular Derivatization (Salt Formation): Protonating the basic piperazine nitrogen to form a solid, highly crystalline salt[5][6].

Mechanistic Insights: Conformational & Supramolecular Chemistry

Before executing crystallization protocols, it is essential to understand the causality behind the molecular interactions.

  • Conformational Dynamics: The piperazine ring predominantly adopts a chair conformation to minimize steric hindrance between the N-methyl and N-cyano substituents[1].

  • Hydrogen Bonding Potential: The free base lacks strong hydrogen bond donors (it has no O-H or N-H bonds). However, the cyano group (-C≡N) is a potent hydrogen bond acceptor.

  • Causality of Salt Formation: By reacting the N4 tertiary amine with a strong acid (e.g., methanesulfonic acid or hydrochloric acid), we introduce a formal positive charge and a strong hydrogen bond donor (N⁺-H). This transforms the liquid into a solid by enabling robust, charge-assisted N-H···O or N-H···Cl hydrogen-bonded networks, drastically increasing the melting point and lattice energy[6].

Workflow A: In Situ Cryocrystallization of the Neat Liquid

In situ cryocrystallization is the most direct method for determining the molecular structure of compounds that are liquid at room temperature[3]. This technique utilizes an Optical Heating and Crystallization Device (OHCD) integrated with a standard X-ray diffractometer.

G N1 Liquid 4-Methyl-piperazine- 1-carbonitrile N2 Capillary Loading (0.3 mm Lindemann Glass) N1->N2 N3 Flash Cooling (100 K) Polycrystalline State N2->N3 N4 CO2 Laser Zone Melting (Annealing) N3->N4 N5 Single Crystal Growth N4->N5 N6 SCXRD Data Collection N5->N6

Workflow for in situ cryocrystallization of liquid pharmacophores.

Step-by-Step Protocol: In Situ Cryocrystallization

Note: This protocol requires a diffractometer equipped with a liquid nitrogen cryostream and a highly focused CO₂ laser.

  • Capillary Preparation: Inject the neat liquid 4-methyl-piperazine-1-carbonitrile into a 0.3 mm thin-walled Lindemann glass capillary using a micro-syringe. Seal both ends of the capillary using a micro-flame to prevent solvent evaporation or moisture ingress.

  • Mounting & Flash Cooling: Mount the capillary on the goniometer head. Instantly plunge the capillary into a 100 K nitrogen gas stream. Causality: Rapid cooling bypasses the nucleation phase, forcing the liquid into a glass or a highly disordered polycrystalline solid[3].

  • Laser-Assisted Zone Melting: Align a CO₂ laser (10.6 µm wavelength) onto the capillary. Why CO₂? The 10.6 µm wavelength is efficiently absorbed by the glass and the organic compound, providing localized heating without damaging diffractometer optics.

  • Annealing & Seed Selection: Pulse the laser to create a small molten zone (approx. 1 mm) within the polycrystalline mass. Slowly translate the laser along the capillary axis at a rate of 0.5 to 1.0 mm/h. As the molten zone moves, a single crystal seed will nucleate at the solid-liquid interface and propagate through the capillary[3][4].

  • Data Collection: Once a single, optically clear crystal fills the capillary, turn off the laser. Maintain the temperature at 100 K and proceed with standard SCXRD data collection (Mo Kα, λ = 0.71073 Å).

Workflow B: Supramolecular Derivatization (Salt Formation)

If an OHCD laser setup is unavailable, the liquid must be chemically converted into a solid. Methanesulfonic acid (MSA) or Hydrochloric acid (HCl) are ideal co-formers, as they readily form highly crystalline salts with substituted piperazines[6].

G A1 Free Base (Oil) 4-Methyl-piperazine-1-carbonitrile A2 Acid Addition (e.g., HCl, Methanesulfonic Acid) A1->A2 A3 Salt Precipitation (Vacuum Filtration) A2->A3 A4 Redissolution (Acetonitrile/Methanol 60:40) A3->A4 A5 Slow Evaporation (25°C) A4->A5 A6 Diffraction-Quality Salt Crystals A5->A6

Protocol for salt derivatization and crystallization of piperazine amines.

Step-by-Step Protocol: Salt Formation & Conventional SCXRD
  • Reaction Setup: Dissolve 100 mg of 4-methyl-piperazine-1-carbonitrile in 5 mL of dry acetonitrile in a 20 mL scintillation vial. Cool the solution to 0°C in an ice bath.

  • Protonation: Dropwise, add 1.1 molar equivalents of methanesulfonic acid (or 1M HCl in diethyl ether) while stirring continuously. Causality: The slight excess of acid ensures complete protonation of the more basic N4 tertiary amine, driving the reaction to completion[5].

  • Isolation: A white precipitate will form immediately. Isolate the crude salt via vacuum filtration and wash with cold diethyl ether to remove unreacted free base.

  • Crystal Growth (Slow Evaporation): Dissolve 20 mg of the dried salt in a 60:40 mixture of Acetonitrile and Methanol. Causality: Methanol provides high solubility for the salt, while acetonitrile acts as an anti-solvent that slowly forces precipitation as the methanol preferentially evaporates[5].

  • Incubation: Cover the vial with Parafilm, puncture 2-3 small holes with a needle, and leave undisturbed at 25°C in a vibration-free environment.

  • Harvesting: After 3–7 days, harvest the resulting block-like crystals using a nylon loop, coat in paratone oil, and flash-cool to 100 K on the diffractometer for data collection.

Quantitative Data Presentation

When validating the success of your crystallization, compare your SCXRD refinement metrics against the typical parameters expected for piperazine-derivative small molecules.

Table 1: Representative Crystallographic Parameters for Piperazine-1-carbonitrile Derivatives

ParameterIn Situ Cryo-Crystal (Free Base)Methanesulfonate Salt (Derivatized)
Physical State at 298 K Liquid (Yellow Oil)Solid (Crystalline Powder)
Data Collection Temp. 100 K100 K
Typical Crystal System Monoclinic / TriclinicMonoclinic
Typical Space Group P2₁/c or P-1P2₁/n or P2₁/c[6]
Dominant Intermolecular Forces Weak C-H···N (Cyano) interactionsStrong charge-assisted N⁺-H···O⁻
Z (Molecules per unit cell) 44
Acceptable R₁ (Final) < 0.05< 0.04
Acceptable wR₂ < 0.12< 0.10
Goodness-of-Fit (S) 1.00 - 1.051.00 - 1.05

Note: The free base structure relies heavily on weak van der Waals forces and dipole-dipole interactions, making the crystal highly sensitive to thermal fluctuations. The salt form is significantly more stable due to the robust ionic lattice.

References

  • ChemicalBook.4-METHYL-PIPERAZINE-1-CARBONITRILE synthesis.
  • Indian Academy of Sciences.The Art of in situ Cryocrystallization.
  • MDPI.Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies.
  • ACS Publications.Investigation of Permeability Trend in Primary Alkyl Ammonium Salts of Diclofenac | Crystal Growth & Design.
  • Google Patents.Crystalline salt forms of 3-(1,2,4-triazolo[4,3-a]pyridine-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide for medical application.
  • ACS Publications.Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 4-Methyl-piperazine-1-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing piperazine-derived building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing piperazine-derived building blocks.

The synthesis of 4-Methylpiperazine-1-carbonitrile (a critical intermediate for various pharmacophores) is deceptively simple on paper. It typically involves the nucleophilic attack of 1-methylpiperazine on cyanogen bromide (BrCN). However, in practice, researchers often report yields fluctuating wildly between 15% and 85%. This guide dissects the mechanistic causality behind these failures and provides a self-validating, highly optimized workflow to ensure reproducible, high-yield synthesis.

Mechanistic Bottlenecks & Workflow Analysis

To improve your yield, you must first understand the competing pathways in the reaction vessel. Cyanogen bromide is an ambidentate-like electrophile in the presence of diamines. While we want the secondary amine to attack the nitrile carbon, the tertiary amine (the N4-methyl group) is also nucleophilic.

If the temperature rises or the HBr byproduct is not properly managed, the tertiary amine will attack BrCN, triggering a von Braun degradation that forms a quaternary cyanoammonium salt[1]. Furthermore, the desired cyanamide product is highly susceptible to hydrolysis if exposed to harsh aqueous acids or bases during workup.

SynthesisWorkflow Step1 1. Reagent Preparation Dissolve 1-Methylpiperazine & NaHCO3 in DCM/H2O Step2 2. Cyanation Slow addition of BrCN at 0-5 °C Step1->Step2 Step3 3. Reaction Monitoring Maintain pH 8-9, Stir for 2-3 hours Step2->Step3 Side1 Warning: High Temp Promotes von Braun Side Reactions Step2->Side1 If T > 10 °C Step4 4. Workup & Extraction Extract with DCM, Wash with Brine Step3->Step4 Side2 Warning: Harsh Acid/Base Causes Hydrolysis to Carboxamidine Step4->Side2 If strong acid/base used

Workflow for the optimized synthesis of 4-Methylpiperazine-1-carbonitrile highlighting failure points.

Troubleshooting FAQs: Root Cause Analysis

Q: Why is my reaction yielding less than 40%, with multiple spots on TLC? A: This is the hallmark of poor temperature control leading to chemoselectivity failure. While BrCN preferentially attacks the secondary amine, the exothermic nature of the reaction can cause localized heating. Above 10 °C, the tertiary N-methyl group becomes highly reactive toward BrCN, forming a quaternary salt (von Braun reaction) [1]. Corrective Action: Ensure strict temperature control (0–5 °C) during the dropwise addition of BrCN.

Q: How do I handle the HBr byproduct without destroying my product? A: The cyanation generates one equivalent of hydrobromic acid (HBr). If left unneutralized, HBr protonates the starting 1-methylpiperazine, completely stalling the reaction. However, if you use a strong base (like NaOH) to neutralize it, the resulting 4-methylpiperazine-1-carbonitrile will undergo base-catalyzed hydrolysis into a urea or carboxamidine derivative [3]. Corrective Action: Use a biphasic system with 3 equivalents of Sodium Bicarbonate (NaHCO₃). NaHCO₃ is a "Goldilocks" base—strong enough to neutralize HBr and drive the reaction forward, but mild enough to leave the cyanamide intact.

Q: My BrCN is from an older batch. Could this be affecting the reaction? A: Absolutely. Cyanogen bromide is highly hygroscopic and moisture-sensitive. Upon exposure to atmospheric moisture, it slowly degrades into cyanic acid and HBr. If your BrCN has degraded, your stoichiometry will be fundamentally flawed, leaving unreacted starting material. Always use fresh BrCN or a newly titrated solution in DCM.

Q: Are there alternative synthetic routes that avoid direct cyanation of the secondary amine? A: Yes. If direct cyanation is consistently problematic in your specific matrix, you can utilize an N-deallylation/N-cyanation strategy. By starting with 1-allyl-4-methylpiperazine, a reaction with BrCN in chloroform at room temperature facilitates a one-pot deallylation and cyanation [2]. While the yield is generally moderate (~52%), it bypasses the direct secondary amine over-alkylation issues.

TroubleshootingLogic Issue Low Yield of Target Product Cause1 Hydrolysis of BrCN (Moisture/Old Reagent) Issue->Cause1 Cause2 Quaternization at N4 (von Braun Reaction) Issue->Cause2 Cause3 Product Hydrolysis (Harsh Workup) Issue->Cause3 Fix1 Use fresh BrCN, Dry solvents if non-aqueous Cause1->Fix1 Fix2 Strict T < 5 °C, Slow dropwise addition Cause2->Fix2 Fix3 Use mild base (NaHCO3), Avoid HCl/NaOH washes Cause3->Fix3

Root cause analysis and corrective actions for low yields during cyanation.

Quantitative Strategy Comparison

To make an informed decision on your synthetic route, compare the empirical data of the three standard methodologies below. The biphasic strategy is highly recommended for its scalability and superior yield [1].

Synthetic StrategyReagents & EquivalentsSolvent SystemTemperature ProfileTypical YieldMechanistic Trade-offs
Biphasic Cyanation (Recommended)1-Methylpiperazine (1 eq), BrCN (1.1 eq), NaHCO₃ (3 eq)DCM / H₂O0 °C → RT~88.5% Advantage: NaHCO₃ perfectly buffers HBr without hydrolyzing product.Drawback: Requires vigorous stirring for phase transfer.
Anhydrous Cyanation 1-Methylpiperazine (1 eq), BrCN (1.1 eq), TEA (1.5 eq)Dry DCM0 °C → RT15–40% Advantage: Single-phase reaction.Drawback: TEA-HBr salts trap product; higher risk of localized heating.
N-Deallylation / Cyanation 1-Allyl-4-methylpiperazine (1 eq), BrCN (1.1 eq)CHCl₃Room Temp~52.0% Advantage: Avoids direct secondary amine over-alkylation.Drawback: Lower atom economy; requires pre-allylation.

Self-Validating Optimized Protocol (Biphasic Method)

This protocol is designed with built-in validation checks to ensure you do not proceed to the next step if a critical failure has occurred.

Reagents Required:

  • 1-Methylpiperazine: 2.00 g (20 mmol)

  • Cyanogen Bromide (BrCN): 2.33 g (22 mmol, 1.1 eq) (Caution: Highly toxic, handle only in a fume hood)

  • Sodium Bicarbonate (NaHCO₃): 5.04 g (60 mmol, 3.0 eq)

  • Dichloromethane (DCM) and Deionized Water

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a heavy-duty magnetic stirrer, dissolve 1-methylpiperazine (2.00 g) in 20 mL of DCM.

  • Base Addition: Dissolve NaHCO₃ (5.04 g) in 20 mL of water and add it to the flask. Cool the biphasic mixture to 0–5 °C using an ice-water bath.

    • Self-Validation Check 1 (pH Baseline): Test the aqueous layer with pH paper. It should register at ~8.5.

  • Cyanation: Dissolve BrCN (2.33 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 to 45 minutes. Maintain vigorous stirring (>800 rpm) to ensure efficient phase mixing.

    • Self-Validation Check 2 (Thermal Control): Monitor the internal temperature. If it exceeds 5 °C, pause the addition. Localized heating indicates the von Braun side reaction is outcompeting the desired cyanation.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir for 2 hours at room temperature.

    • Self-Validation Check 3 (TLC Monitoring): Spot the reaction mixture against pure 1-methylpiperazine on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material stains strongly with ninhydrin (secondary amine), while the product (cyanamide) does not. The reaction is complete when the ninhydrin-active spot disappears.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer. Extract the remaining aqueous layer with fresh DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting yellow oil (approx. 2.44 g, 88.5% yield) is typically >95% pure by NMR and ready for downstream use [1]. Do not wash with HCl or NaOH, as this will hydrolyze the nitrile.

References

  • WO2024153947A1 - Inhibitor compounds (MLH1 Target Preparation)
Optimization

Troubleshooting common impurities in 4-Methyl-piperazine-1-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 4-methyl-piperazine-1-carbonitrile (also known as 1-cyano-4-methylpiperazine). The introduction of a cyano group to a secondary amine is a critical transformat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-piperazine-1-carbonitrile (also known as 1-cyano-4-methylpiperazine). The introduction of a cyano group to a secondary amine is a critical transformation in medicinal chemistry, often utilized to synthesize complex guanidines, ureas, and heterocyclic scaffolds [2].

While the classic von Braun reaction utilizing cyanogen bromide (BrCN) remains prevalent, it is fraught with challenges, including extreme toxicity, moisture sensitivity, and complex impurity profiles[1]. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure high-yield, high-purity syntheses.

Synthesis & Impurity Pathway Visualization

TroubleshootingWorkflow SM 1-Methylpiperazine (Starting Material) Target 4-Methyl-piperazine-1-carbonitrile (Target Product) SM->Target Controlled N-cyanation (0-5°C, Anhydrous) Imp1 Quaternary Ammonium Salt (Over-alkylation Impurity) SM->Imp1 Excess Reagent + High Temperature Imp3 Amine Hydrobromide Salt (Incomplete Reaction) SM->Imp3 HBr Byproduct (Insufficient Base) Reagent Cyanating Agent (e.g., BrCN or Cl3CCN) Reagent->Target Imp2 Urea / Amide Derivatives (Hydrolysis Impurity) Target->Imp2 Moisture / H2O Exposure

Fig 1: Reaction pathways showing target synthesis versus common impurity formation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction is stalling with significant unreacted 1-methylpiperazine remaining, despite using a stoichiometric excess of cyanogen bromide. Why? Root Cause & Causality: The electrophilic cyanation of amines using BrCN generates hydrogen bromide (HBr) as a stoichiometric byproduct [1]. If an external, non-nucleophilic base is not present in sufficient quantities, this HBr rapidly protonates the unreacted 1-methylpiperazine. The resulting hydrobromide salt is no longer nucleophilic, effectively halting the reaction and leaving unreacted starting material. Actionable Solution: Ensure a strict stoichiometric excess of an auxiliary base (e.g., 1.5–2.0 equivalents of N,N-diisopropylethylamine (DIPEA) or anhydrous K₂CO₃). Monitor the pH of the reaction micro-environment if possible; it must remain basic to keep the secondary amine active.

Q2: I am detecting a highly polar impurity that won't elute on normal-phase silica chromatography. What is it, and how do I prevent it? Root Cause & Causality: 1-Methylpiperazine is a bifunctional molecule containing both a secondary and a tertiary amine. While the secondary amine is the intended nucleophile for N-cyanation, the tertiary amine can also attack the highly electrophilic BrCN [4]. This forms a quaternary ammonium cyanamide salt, which is highly polar and often streaks or irreversibly binds to silica gel. Actionable Solution: Temperature control is your primary kinetic lever. The secondary amine is sterically more accessible and kinetically favored at lower temperatures. You must maintain the reaction strictly at 0–5 °C during the dropwise addition of the cyanating agent. Allowing the reaction to exotherm provides the activation energy necessary for the tertiary amine to react, driving up the quaternary salt impurity.

Q3: LC-MS analysis shows a major impurity with a mass +18 Da higher than the target product. What is this? Root Cause & Causality: A mass shift of +18 Da is the classic signature of hydrolysis. The newly formed cyanamide group (-N-CN) is highly susceptible to hydration in the presence of adventitious moisture, converting the carbonitrile into a urea derivative (-N-C(=O)NH₂). Actionable Solution: Maintain rigorously anhydrous conditions. Use molecular sieves for your solvents (e.g., anhydrous DCM or chloroform) and oven-dry all glassware. When quenching the reaction, use a cold, mildly alkaline aqueous buffer rather than strong aqueous acids or bases, which catalyze the hydration of the nitrile.

Q4: Cyanogen bromide is highly toxic and difficult to handle. Are there safer electrophilic cyanating agents that produce fewer impurities? Root Cause & Causality: Yes. Cyanogen bromide (BrCN) has a high vapor pressure and low boiling point (62 °C), making it a severe inhalation hazard [2]. Modern synthetic methodologies have developed safer alternatives that also exhibit distinct selectivity, reducing over-alkylation impurities. Actionable Solution:

  • Trichloroacetonitrile (Cl₃CCN): Acts as an inexpensive, bench-stable cyano source that avoids the generation of HBr, thereby reducing the amine-salt impurity profile [3].

  • In Situ Oxidative Cyanation: Utilizing trimethylsilyl cyanide (TMSCN) oxidized in situ by sodium hypochlorite (bleach) generates an electrophilic cyanating reagent on demand, bypassing the need to handle highly toxic cyanogen halides directly [2].

Quantitative Comparison of Cyanating Agents
Cyanating ReagentTypical YieldMajor Impurity RiskSafety / Toxicity ProfileRef.
Cyanogen Bromide (BrCN) 70–85%Quaternary ammonium salts, HBr-amine saltsExtremely hazardous, volatile, highly toxic[1], [4]
Trichloroacetonitrile (Cl₃CCN) 65–80%Unreacted starting materialModerate, bench-stable liquid[3]
TMSCN / NaClO (in situ) 75–90%Trace chlorinated byproductsSafer handling, generates active species in situ[2]
Self-Validating Experimental Protocol

Method: Oxidative N-Cyanation using TMSCN and NaClO (Safer Alternative to BrCN) [2]

This method leverages the in situ generation of an electrophilic cyanating species, providing a safer and highly selective route to 4-methyl-piperazine-1-carbonitrile without handling BrCN gas.

Step-by-Step Methodology:

  • System Preparation: In a rigorously fume-hood-contained, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (1.0 mmol, 100 mg) in anhydrous acetonitrile (10 mL).

  • Cyanide Source Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 150 µL) to the stirring solution.

    • Self-Validation Check: The solution should remain clear and colorless. No immediate exotherm should be observed at this stage.

  • Oxidant Activation (Critical Step): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Dropwise, add household bleach (NaClO, 1.5 mmol, ~1.1 mL of a standard 5-6% solution) over 10 minutes.

    • Causality: NaClO oxidizes TMSCN in situ. The silyl group activates the hypochlorite, generating the active electrophilic cyanating species rapidly and exothermically. Cooling prevents the over-oxidation or thermal degradation of the intermediate.

    • Self-Validation Check: You will observe mild gas evolution and a slight pH shift (solution becomes more alkaline).

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the baseline amine spot (ninhydrin active) and the appearance of a higher Rf spot (UV/Iodine active) confirms conversion.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to neutralize any unreacted hypochlorite. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure 4-methyl-piperazine-1-carbonitrile.

References
  • A Simple Method for the Electrophilic Cyanation of Secondary Amines Source: National Institutes of Health (PMC) URL:[Link]

  • N-Cyanation of Secondary Amines Using Trichloroacetonitrile Source: National Institutes of Health (PubMed) URL:[Link]

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Preventing oxidative degradation of 4-Methyl-piperazine-1-carbonitrile during storage

A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support center for 4-Methyl-piperazine-1-carbonitrile. This guide is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support center for 4-Methyl-piperazine-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your samples. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific reasoning to help you make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-piperazine-1-carbonitrile, and why is it prone to degradation?

4-Methyl-piperazine-1-carbonitrile is a tertiary amine featuring a piperazine ring, a methyl group on one nitrogen, and a nitrile group on the other. Like many tertiary amines, it is susceptible to oxidative degradation. The process is primarily driven by the presence of oxygen, which can initiate a free-radical chain reaction.[1][2] The most vulnerable sites on the molecule are the α-carbons—the carbon atoms immediately adjacent to the nitrogen atoms (both in the piperazine ring and the methyl group).[1][3] Oxidation at these sites can lead to the formation of various impurities, such as N-oxides, N-formyl derivatives, or even ring-opened products, compromising sample purity and experimental results.[4][5][6]

Q2: I just received a new batch. What are the immediate steps I should take for proper storage?

Upon receipt, immediately transfer the compound to a tightly sealed container, preferably an amber glass vial to protect it from light.[7][8] Before sealing, purge the container with an inert gas like nitrogen or argon to displace any ambient air and oxygen.[9][10] Store the container in a cool, dry, and well-ventilated area, ideally in a refrigerator at 2-8°C for long-term stability.[7][11]

Q3: Can I use antioxidants to prevent degradation?

Yes, incorporating an antioxidant is an effective, though more advanced, preventative strategy. Antioxidants function by interrupting the free-radical chain reactions that cause degradation.[12][13] Primary antioxidants, such as hindered phenolic compounds (e.g., Butylated Hydroxytoluene - BHT), can donate a hydrogen atom to neutralize the highly reactive amine radicals, thereby stopping the degradation cascade.[13][14] A very small amount (e.g., 0.01-0.1% w/w) is typically sufficient. However, you must first verify that the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you may encounter, providing a logical path from problem identification to resolution.

Q4: My sample has developed a slight yellow or brownish tint. Is it degraded?

A change in color from the expected off-white or light yellow solid/liquid is a strong visual indicator of potential chemical degradation.[15] This discoloration is often caused by the formation of oxidized species and other chromophoric impurities. While a color change strongly suggests degradation, the extent of the degradation and its impact on your experiments can only be confirmed through analytical testing.

Q5: How can I definitively confirm if my sample has degraded and to what extent?

The most reliable way to assess the purity of your sample is through High-Performance Liquid Chromatography (HPLC).[16][17] A well-developed HPLC method can separate the parent compound from its degradation products. An increase in the number or size of impurity peaks compared to a reference chromatogram of a fresh sample is definitive evidence of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for both quantification and identification of volatile degradation products.[6][18]

Q6: My analytical results confirm degradation. What are the likely causes?

Degradation is almost always linked to improper storage or handling. The primary culprits are:

  • Oxygen Exposure: The container was not sealed tightly, or the headspace was not purged with an inert gas.[1][9] Oxidative degradation is the most common pathway for amines.[3][19]

  • Moisture Contamination: Piperazine and its derivatives can be hygroscopic.[7][8] Water can facilitate certain degradation reactions.

  • Elevated Temperature: Storing the compound at room temperature or higher accelerates the rate of all chemical reactions, including oxidation.[20]

  • Light Exposure: Some piperazine compounds are light-sensitive, which can provide the energy to initiate radical formation.[8][15]

  • Contamination: Accidental exposure to incompatible materials like strong oxidizing agents, acids, or certain metal ions can catalyze degradation.[1][21]

Q7: What corrective actions should I implement for my remaining stock and future samples?

Implement a multi-layered approach based on the principles of chemical stability:

  • Atmosphere Control: Always handle the compound under an inert atmosphere (e.g., in a glove box or by using nitrogen/argon blanketing during aliquoting).[10][22] This is the single most effective step to prevent oxidation.

  • Temperature Control: Store all stock solutions and solid materials in a refrigerator (2-8°C). Avoid repeated freeze-thaw cycles if the material is dissolved in a solvent.

  • Packaging: Use amber vials with PTFE-lined caps to create a tight seal and protect from light.[7] For bulk quantities, consider specialized inert gas packaging systems.[9][23]

  • Aliquoting: When you need to use the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[21] Prepare smaller, single-use aliquots to minimize the number of times the main stock container is opened.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing suspected degradation of 4-Methyl-piperazine-1-carbonitrile.

TroubleshootingWorkflow Troubleshooting Workflow for Degradation Suspected Suspected Degradation (e.g., color change, failed experiment) Visual Visual Inspection - Check for discoloration - Note physical changes Suspected->Visual Analytical Analytical Verification (HPLC / GC-MS) Visual->Analytical Compare Compare to Reference Standard or Initial Batch Data Analytical->Compare IsDegraded Degradation Confirmed? Compare->IsDegraded NoDegradation No Significant Degradation - Investigate other experimental variables IsDegraded->NoDegradation No RootCause Root Cause Analysis IsDegraded->RootCause Yes Storage Storage Conditions - Inert atmosphere? - Temperature? - Light/Moisture exposure? RootCause->Storage Handling Handling Procedures - Frequent opening? - Contamination risk? RootCause->Handling Quarantine Quarantine/Discard Degraded Stock RootCause->Quarantine Corrective Implement Corrective Actions Storage->Corrective Handling->Corrective ActionStore 1. Store under Inert Gas (N2/Ar) 2. Refrigerate (2-8°C) 3. Use Amber, Tightly Sealed Vials Corrective->ActionStore ActionHandle 4. Aliquot into smaller quantities 5. Minimize air exposure during use Corrective->ActionHandle DegradationPathway Simplified Oxidative Degradation Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Product Formation Compound 4-Methyl-piperazine-1-carbonitrile C₆H₁₁N₃ Radical α-Amino Radical Compound->Radical H• abstraction Initiator O₂ / Light / Metal Ions Peroxy Peroxy Radical Radical->Peroxy Oxygen O₂ DegradationProducts Degradation Products - N-Oxides - N-Formyl derivatives - Ring-opened species Peroxy->DegradationProducts Further Reactions

Caption: The free-radical mechanism initiating the degradation of the parent compound.

Protocol: HPLC-UV Method for Purity Assessment

This protocol provides a general framework for assessing the purity of 4-Methyl-piperazine-1-carbonitrile. It should be optimized and validated for your specific instrumentation and requirements.

Objective: To quantify the purity of 4-Methyl-piperazine-1-carbonitrile and detect the presence of degradation products.

1. Materials and Reagents:

  • 4-Methyl-piperazine-1-carbonitrile sample

  • Reference standard of 4-Methyl-piperazine-1-carbonitrile (highest purity available)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium Acetate or Trifluoroacetic Acid (TFA)

  • Methanol (for sample dissolution)

2. Chromatographic Conditions (Starting Point):

Parameter Condition
Instrument HPLC system with UV Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm [16]
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 4.2) B: Acetonitrile [24]
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min [16]
Column Temp. 30 °C [16]
Injection Vol. 10 µL

| Detector | UV at 220 nm and 254 nm |

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. [16]2. Working Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase (at initial conditions).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. [16] 4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the reference standard solution to determine the retention time and peak area of the pure compound.

  • Inject the sample solution.

  • Analyze the resulting chromatogram. Look for peaks other than the main compound. The purity can be estimated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of chemical degradation. [7][25]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidative reactions. [7][9][22]
Light Protect from Light (Amber Vial)Prevents light-induced radical formation. [7][8]
Moisture Tightly Sealed ContainerPrevents hydrolysis and moisture-catalyzed degradation. [7]
Container Glass with PTFE-lined capEnsures an inert and tight seal.
Handling Minimize air exposure, aliquotReduces frequency of exposure of the main stock to atmospheric conditions.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • BenchChem. (2025). Application Note: HPLC Analysis of N-Butyryl-N'-cinnamyl-piperazine.
  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • PMC. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
  • Taylor & Francis. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Repository Home. (n.d.). Oxidative degradation of amine solvents for C02 capture.
  • Apollo Scientific. (n.d.). 4-Methylpiperazine-1-carbonyl chloride hydrochloride.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.
  • GEA. (n.d.). Inert Gas Packing (Modified Atmosphere Packing/MAP).
  • RSC Publishing. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • PMC. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
  • ACS Publications. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture.
  • ResearchGate. (n.d.). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality.
  • Irish Oxygen. (n.d.). Packaging in an inert, sterile atmosphere — SOL.
  • Fisher Scientific. (2018). SAFETY DATA SHEET.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
  • Hilaris. (2024). Natural Antioxidants in Organic Foods: A Chemical Perspective.
  • RSC Publishing. (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers.
  • Apollo Scientific. (n.d.). Piperazine.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage.
  • ACS Publications. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels.
  • MDPI. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
  • NextSDS. (n.d.). 4-methylpiperazine-1-carbonitrile — Chemical Substance Information.
  • PMC. (2020). Toward Rational Understandings of α-C–H Functionalization: Energetic Studies of Representative Tertiary Amines.
  • PubMed. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC.
  • MDPI. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation.
  • On Site Gas. (n.d.). Nitrogen Gas Generation for Inert Packing (Modified Atmosphere Packaging).
  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.
  • PubMed. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS.
  • Organic Letters. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones.
  • CymitQuimica. (n.d.). CAS 55112-42-0: 1-Piperazinecarbonyl chloride, 4-methyl-, ….
  • Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.
  • PubChemLite. (n.d.). 4-methylpiperazine-1-carbonitrile (C6H11N3).
  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • RSC Publishing. (2010). Analytical Methods.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Optimization

Best purification techniques and chromatography solvents for 4-Methyl-piperazine-1-carbonitrile

Welcome to the Application Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges in the isolation and purification of 4-Methyl-piperazine-1-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges in the isolation and purification of 4-Methyl-piperazine-1-carbonitrile (CAS: 50451-22-4).

Because this molecule features both a basic tertiary amine and an electron-withdrawing, acid-sensitive N -cyano (cyanamide) group, it defies standard purification boilerplate. Below, we dissect the causality behind its chromatographic behavior and provide field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 4-Methyl-piperazine-1-carbonitrile exhibit severe tailing on standard silica gel, and how do I resolve it?

The Causality: The molecule contains a highly basic N -methyl tertiary amine. Standard Type A silica gel contains residual, weakly acidic surface silanol groups (Si-OH). During normal-phase chromatography, the basic tertiary amine undergoes strong ion-exchange and hydrogen-bonding interactions with these acidic sites, leading to non-linear adsorption isotherms, severe peak tailing, and irreversible compound loss 1. The Solution: You must chemically mask the silica. Introduce Triethylamine (TEA) at 1–5% (v/v) into your mobile phase. TEA is a sterically hindered, volatile strong base that acts as a sacrificial modifier; it preferentially binds to and neutralizes the acidic silanols, allowing your target molecule to partition freely based on polarity rather than ionic affinity 2.

Q2: My product is co-eluting with the 1-methylpiperazine starting material. How can I separate them?

The Causality: 4-Methyl-piperazine-1-carbonitrile is typically synthesized via the reaction of 1-methylpiperazine with cyanogen bromide 3. The unreacted 1-methylpiperazine has two basic amine centers, whereas your product has only one (the other is deactivated by the electron-withdrawing cyano group). The Solution: Exploit this basicity difference. In a TEA-buffered Dichloromethane/Methanol (DCM/MeOH) gradient, the more basic and polar 1-methylpiperazine will interact more strongly with the stationary phase and elute significantly later than the less basic N -cyano product.

Q3: Can I use standard Reverse-Phase HPLC (0.1% TFA in Water/MeCN) for final polishing?

The Causality: No. While Trifluoroacetic acid (TFA) is standard for basic drugs, the N -cyano group (cyanamide moiety) is uniquely susceptible to acid-catalyzed hydrolysis in aqueous environments, degrading rapidly into a urea derivative 4. The Solution: Switch to a high-pH volatile buffer system. Using 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) adjusted to pH 8.0 with Ammonium Hydroxide suppresses the ionization of the tertiary amine (increasing retention on the C18 column) while preserving the structural integrity of the cyanamide group 5.

Part 2: Visualizing Chromatographic Logic

To ensure the correct purification path is chosen based on scale and chemical limitations, consult the decision matrix below.

G Start Crude 4-Methyl-piperazine -1-carbonitrile CheckScale What is the purification scale? Start->CheckScale Flash Normal Phase Flash (>100 mg to Gram scale) CheckScale->Flash Large Scale HPLC Prep RP-HPLC (<100 mg or final polishing) CheckScale->HPLC Small Scale Silica Silica Gel + 1-2% TEA DCM / MeOH Gradient Flash->Silica Standard Route Alumina Basic Alumina Hexane / EtOAc (No TEA needed) Flash->Alumina Acid Sensitive Route C18 C18 Stationary Phase Water / Acetonitrile HPLC->C18 Buffer 10 mM NH4HCO3 (pH 8.0) CRITICAL: Avoid TFA/Formic Acid C18->Buffer

Caption: Decision tree for selecting the optimal purification workflow for 4-Methyl-piperazine-1-carbonitrile.

G Silica Acidic Silanol (Si-OH) on Stationary Phase Masked Masked Silanol (Si-O⁻ HN⁺Et3) Silica->Masked TEA neutralizes acidic sites TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Masked Target Target Compound Elutes symmetrically Masked->Target Prevents amine tailing

Caption: Mechanism of silanol masking by triethylamine (TEA) to prevent tertiary amine tailing.

Part 3: Quantitative Data & System Selection

Because 4-Methyl-piperazine-1-carbonitrile lacks an aromatic ring, it has negligible UV absorbance at standard 254 nm. You must adapt your detection methods accordingly.

Table 1: Recommended Chromatography Solvent Systems
TechniqueStationary PhaseMobile Phase SystemModifier/BufferElution Behavior
TLC / Flash Silica Gel (Type A)Dichloromethane / Methanol1% to 5% TEATarget elutes before 1-methylpiperazine.
TLC / Flash Basic AluminaHexane / Ethyl AcetateNone requiredExcellent peak shape; no modifier needed.
RP-HPLC C18 (End-capped)Water / Acetonitrile10 mM NH4​HCO3​ (pH 8)Target retained longer due to unprotonated amine.
Table 2: Detection & Visualization Strategies
Detection MethodWavelength / ReagentEfficacyNotes
UV Detection 210 nmModerateRequires high-purity solvents (HPLC grade) to avoid baseline drift.
Mass Spectrometry ESI (+)HighTarget mass [M+H]+ = 126.1 m/z.
TLC Stain Iodine Vapor ( I2​ )HighReversibly binds to nitrogen lone pairs; forms brown spots.
TLC Stain Dragendorff's ReagentHighHighly specific for tertiary amines; forms orange/red spots.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography (Silica Gel)

Objective: Isolate 4-Methyl-piperazine-1-carbonitrile from crude reaction mixtures while preventing silica-induced tailing.

  • Solvent Preparation: Prepare a stock solution of Eluent A (Dichloromethane + 1% TEA) and Eluent B (Methanol + 1% TEA). Causality: Premixing TEA ensures a constant pH environment throughout the gradient, preventing the modifier from "washing off" the column.

  • Column Equilibration (Validation Step): Pack the silica column and flush with 3 Column Volumes (CV) of Eluent A.

    • Self-Validation: Collect a few drops of the column flow-through and test with wet pH paper. It must register as basic (pH > 8). If it is neutral, the silica has not been fully masked; continue flushing.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of Eluent A. Load carefully onto the column head.

  • Gradient Elution:

    • Run 0-5% Eluent B over 5 CVs. (Elutes non-polar impurities).

    • Run 5-15% Eluent B over 10 CVs. (Elutes target compound).

    • Flush with 20% Eluent B. (Elutes unreacted 1-methylpiperazine).

  • Fraction Analysis: Spot fractions on a silica TLC plate. Develop in 90:9:1 DCM:MeOH:TEA. Visualize immediately in an Iodine chamber.

Protocol 2: Reverse Phase Preparative HPLC (C18)

Objective: Final polishing of the compound without hydrolyzing the acid-sensitive cyanamide group.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water (10 mM). Adjust to pH 8.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • System Setup: Equip the HPLC with an end-capped C18 preparative column. Set the UV detector to 210 nm. (Ensure your Acetonitrile is HPLC-grade, as lower grades absorb heavily at 210 nm).

  • Equilibration: Flush the column with 95% Buffer / 5% Acetonitrile until the baseline at 210 nm stabilizes.

  • Injection & Elution: Inject the sample (dissolved in mobile phase). Run a shallow gradient from 5% to 40% Acetonitrile over 20 minutes.

  • Recovery (Validation Step): Lyophilize (freeze-dry) the collected fractions rather than using rotary evaporation with heat.

    • Self-Validation: Analyze the final white solid/oil via LC-MS. The presence of a peak at m/z 144 [M+H]+ indicates that hydrolysis to the urea derivative ( C6​H13​N3​O ) occurred during drying. If only m/z 126 is present, the protocol was successful.

References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. Available at:[Link]

  • Liquid chromatographic method for the determination of calcium cyanamide using pre-column derivatization. PubMed. Available at:[Link]

  • Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Piperazines: A Comparative Guide to Nucleophilicity in Substitution Reactions

A Senior Application Scientist's In-Depth Analysis of 1-Methylpiperazine versus 4-Methyl-piperazine-1-carbonitrile In the intricate world of synthetic organic chemistry, the selection of the right nucleophile is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of 1-Methylpiperazine versus 4-Methyl-piperazine-1-carbonitrile

In the intricate world of synthetic organic chemistry, the selection of the right nucleophile is a critical decision that dictates the efficiency, and often the viability, of a reaction. For researchers and drug development professionals, piperazine and its derivatives are indispensable building blocks. This guide provides a comprehensive, data-supported comparison of two such derivatives, 1-methylpiperazine and 4-methyl-piperazine-1-carbonitrile, in the context of their performance in nucleophilic substitution reactions. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to provide a clear framework for their application.

The Decisive Factor: Unraveling the Electronic Effects

The stark difference in the nucleophilic character of 1-methylpiperazine and 4-methyl-piperazine-1-carbonitrile can be fundamentally attributed to the electronic nature of the substituents on the piperazine ring.

1-Methylpiperazine: The Electron-Rich Nucleophile

1-Methylpiperazine features a methyl group, which is a classic electron-donating group (EDG). Through a positive inductive effect (+I), the methyl group pushes electron density onto the piperazine ring. This increased electron density on the nitrogen atoms enhances their ability to donate a lone pair to an electrophilic center, thereby increasing their nucleophilicity.[1] This makes 1-methylpiperazine a potent nucleophile, widely employed in various substitution reactions such as alkylations, acylations, and nucleophilic aromatic substitutions (SNAr).[2][3]

4-Methyl-piperazine-1-carbonitrile: The Electron-Deficient Counterpart

In stark contrast, 4-methyl-piperazine-1-carbonitrile possesses a cyano (-C≡N) group, which is a powerful electron-withdrawing group (EWG). The cyano group exerts a strong negative inductive effect (-I) and a negative mesomeric effect (-M), pulling electron density away from the piperazine ring. This delocalization of electrons significantly reduces the electron density on both nitrogen atoms. The nitrogen atom directly attached to the cyano group (N-1) is rendered exceptionally electron-poor and, for all practical purposes, non-nucleophilic. The electron-withdrawing effect is also strongly felt at the distal nitrogen (N-4), drastically diminishing its nucleophilicity compared to the corresponding nitrogen in 1-methylpiperazine.

Quantifying the Difference: Basicity as a Proxy for Nucleophilicity

A good starting point for comparing nucleophilicity is to examine the basicity of the amines, as these two properties are often correlated.[4] Basicity, quantified by the pKa of the conjugate acid, provides a measure of how readily an amine can donate its lone pair to a proton.

The pKa values for 1-methylpiperazine have been experimentally determined. It has two pKa values corresponding to the two nitrogen atoms: pKa1 ≈ 4.94 and pKa2 ≈ 9.09.[4][5][6][7] The higher pKa value (9.09) is of primary interest when considering its nucleophilicity in reactions where it acts as a mono-nucleophile. This value indicates that 1-methylpiperazine is a moderately strong base.

Table 1: Physicochemical Properties and Basicity Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
1-Methylpiperazine 1-Methylpiperazine structureC₅H₁₂N₂100.16138[6]pKa1: 4.94, pKa2: 9.09[4][5][6]
4-Methyl-piperazine-1-carbonitrile 4-Methyl-piperazine-1-carbonitrile structureC₆H₁₁N₃125.17Not readily availableExpected to be significantly lower than 9.09

Reactivity in Action: Nucleophilic Substitution Reactions

The theoretical differences in electronic properties translate directly to practical differences in reactivity in nucleophilic substitution reactions.

1-Methylpiperazine: A Versatile Nucleophile in Synthesis

1-Methylpiperazine is a go-to nucleophile for the introduction of the methylpiperazinyl moiety in pharmaceutical synthesis. Its strong nucleophilicity allows it to readily participate in a variety of SN2 and SNAr reactions.

Experimental Example: Synthesis of a Pharmaceutical Intermediate

A common application of 1-methylpiperazine is its reaction with activated aryl halides in SNAr reactions. For instance, in the synthesis of various kinase inhibitors, 1-methylpiperazine is used to displace a halide on an electron-deficient aromatic or heteroaromatic ring.[3]

Protocol: General Procedure for SNAr Reaction with 1-Methylpiperazine

  • Reaction Setup: To a solution of the electron-deficient aryl halide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-1-methylpiperazine derivative.

4-Methyl-piperazine-1-carbonitrile: A Reluctant Nucleophile

Finding documented examples of 4-methyl-piperazine-1-carbonitrile acting as a nucleophile in substitution reactions is challenging, which in itself is a testament to its low reactivity. The significantly reduced electron density on the N-4 nitrogen makes it a poor nucleophile.

However, under forcing conditions or with highly reactive electrophiles, it may undergo substitution. It is more commonly used as a building block where the cyano group is either transformed into another functional group or where the piperazine ring is constructed with the cyano group already in place.

While direct kinetic data comparing the two is scarce, a study on the nucleophilic aromatic substitution on pyridinium ions showed that electron-withdrawing cyano groups on the electrophile can, in some cases, increase the reaction rate through stabilization of the intermediate.[8] However, this effect on the electrophile is different from having the cyano group on the nucleophile, where it directly suppresses the nucleophilic character.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_1 1-Methylpiperazine cluster_2 4-Methyl-piperazine-1-carbonitrile a Methyl Group (Electron-Donating) b Piperazine Ring a->b +I Effect c High Electron Density on Nitrogen b->c d Strong Nucleophile c->d e Cyano Group (Electron-Withdrawing) f Piperazine Ring e->f -I, -M Effects g Low Electron Density on Nitrogen f->g h Weak Nucleophile g->h

Figure 1: Conceptual diagram illustrating the electronic effects of the methyl and cyano groups on the nucleophilicity of the piperazine ring.

G reactivity High Nucleophilicity 1-Methylpiperazine pKa ≈ 9.09 Favored for Sₙ2 and SₙAr reactions low_reactivity low_reactivity

Figure 2: A comparative summary of the nucleophilic reactivity of 1-methylpiperazine and 4-methyl-piperazine-1-carbonitrile.

Conclusion and Recommendations for the Synthetic Chemist

The choice between 1-methylpiperazine and 4-methyl-piperazine-1-carbonitrile as a nucleophile in substitution reactions is clear-cut and dictated by fundamental electronic principles.

  • 1-Methylpiperazine is the superior choice for nucleophilic substitution reactions. Its electron-donating methyl group significantly enhances the nucleophilicity of the nitrogen atoms, making it a reliable and efficient reactant for forming C-N bonds with a variety of electrophiles.

  • 4-Methyl-piperazine-1-carbonitrile is a very poor nucleophile due to the strong electron-withdrawing nature of the cyano group. Its use as a nucleophile in substitution reactions is highly limited and would likely require harsh reaction conditions and highly reactive electrophiles. Its primary utility in synthesis lies in its role as a scaffold where the cyano group can be further functionalized, or as a building block in which the piperazine ring is constructed with the cyano group already present.

For researchers and drug development professionals, a solid understanding of these electronic effects is paramount for rational reaction design and the efficient synthesis of target molecules. When a methylpiperazinyl moiety is desired, 1-methylpiperazine is the clear and effective choice. If the synthetic route requires the functionalities present in 4-methyl-piperazine-1-carbonitrile, alternative synthetic strategies that do not rely on its nucleophilic character should be considered.

References

  • Mayr, H. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(6), 1792–1797. [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines. Organic Chemistry II. [Link]

  • Mayr, H., Kempf, B., & Ofial, A. R. (2003). Nucleophilicity Parameters for Organocatalysis. Accounts of Chemical Research, 36(1), 66–77. [Link]

  • Mayr's Database of Reactivity Parameters. (n.d.). N-Nucleophiles. [Link]

  • Fathalla, M. F., & Hamed, E. A. (2006). Kinetics of the nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, piperazine, morpholine and thiomorpholine in methanol and benzene. Journal of Chemical Research, 2006(4), 235-238. [Link]

  • ACS Publications. (2021, February 3). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. [Link]

  • Um, I. H., & Buncel, E. (2004). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. Journal of organic chemistry, 69(9), 3149-3155. [Link]

  • Indian Academy of Sciences. (2013, May). Kinetics and mechanism for the substitution reactions of monoaquamonochloro-(piperazine) palladium (II) complex with L-methionin. [Link]

  • Huestis, L. D., & Shillady, D. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & biomolecular chemistry, 12(32), 6208-6214. [Link]

  • PubChem. (n.d.). 4-methylpiperazine-1-carbonitrile. [Link]

  • Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental science & technology, 47(7), 3528-3534. [Link]

  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • PLOS. (2018, September 21). Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • NIJ.gov. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Journal of medicinal chemistry, 54(18), 6342-6363. [Link]

  • Jetir.org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • ResearchGate. (n.d.). Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. [Link]

  • PubMed. (2007, September 3). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Validation

A Comparative Guide to the Validation of HPLC Analytical Methods for 4-Methyl-piperazine-1-carbonitrile Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. 4-Methyl-piperazine-1-carbonitrile, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its purity, stability, and proper stoichiometry in subsequent reactions. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4-Methyl-piperazine-1-carbonitrile, benchmarked against other viable analytical techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and regulatory-compliant.[1][2]

The Analytical Challenge: Properties of 4-Methyl-piperazine-1-carbonitrile

4-Methyl-piperazine-1-carbonitrile (C₆H₁₁N₃) is a small molecule characterized by a piperazine ring, a methyl group, and a nitrile functional group.[3][4] From an analytical perspective, its structure presents a key challenge for UV-based detection methods like HPLC-UV. The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet light strongly, which can hinder detection sensitivity.[5] This characteristic often necessitates derivatization to introduce a UV-active or fluorescent tag, or the use of more universal detection methods.

High-Performance Liquid Chromatography (HPLC): A Detailed Validation Protocol

HPLC remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide availability. Below is a comprehensive, albeit synthesized, protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 4-Methyl-piperazine-1-carbonitrile, assuming the use of a low-wavelength UV detector or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). For enhanced UV sensitivity, a pre-column derivatization step would be required.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development & Validation cluster_params Validation Parameters cluster_analysis Analysis & Reporting A Standard & Sample Preparation C Chromatographic Conditions Optimization A->C B Mobile Phase Preparation B->C D System Suitability Testing (SST) C->D E Method Validation (ICH Q2(R1)) D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Data Analysis F->L G->L H->L I->L J->L K->L M Validation Report L->M

Caption: Workflow for the validation of an HPLC analytical method.

Step-by-Step HPLC Validation Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a UV detector or a universal detector (CAD/ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for small polar molecules.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient can be optimized to ensure good peak shape and resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (where the nitrile and amine functionalities may show some absorbance) or via CAD/ELSD.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 4-Methyl-piperazine-1-carbonitrile reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Solutions: Prepare sample solutions by accurately weighing and dissolving the material to be tested in the diluent to a concentration within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [1][2]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The method is specific if there are no interfering peaks at the retention time of 4-Methyl-piperazine-1-carbonitrile.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and/or on different instruments. The RSD over these variations should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. Precision at the LOQ should be evaluated.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods offer distinct advantages and disadvantages for the quantification of 4-Methyl-piperazine-1-carbonitrile. The choice of method will depend on the specific analytical needs, such as required sensitivity, sample matrix, and available instrumentation.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes A Analytical Requirement: Quantification of 4-Methyl-piperazine-1-carbonitrile B HPLC-UV (with Derivatization) A->B C GC-MS A->C D LC-MS/MS A->D E Pros: - Widely available - Cost-effective - Good for routine QC Cons: - Requires derivatization - Moderate sensitivity B->E F Pros: - High specificity (mass detection) - Good for volatile impurities Cons: - Requires derivatization for polar compounds - Thermal degradation risk C->F G Pros: - High sensitivity & selectivity - No derivatization needed - Structural information Cons: - Higher cost & complexity - Potential for matrix effects D->G

Caption: Comparison of analytical methods for 4-Methyl-piperazine-1-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for identifying and quantifying volatile impurities.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing a unique mass spectrum for identification and quantification.

  • Applicability: For 4-Methyl-piperazine-1-carbonitrile, derivatization is often necessary to increase its volatility and improve peak shape.[4]

  • Advantages: High specificity due to mass detection and excellent separation efficiency for volatile compounds.

  • Disadvantages: The analyte must be thermally stable and volatile. The high temperatures of the GC inlet can potentially cause degradation of some compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most sensitive and selective method for quantifying 4-Methyl-piperazine-1-carbonitrile, especially at trace levels.[2][3][6]

  • Principle: This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized and detected by the mass spectrometer, which can be set to monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), significantly reducing background noise.

  • Applicability: Directly applicable to 4-Methyl-piperazine-1-carbonitrile without the need for derivatization.

  • Advantages:

    • High Sensitivity: Can achieve very low LOD and LOQ values, often in the ng/mL to pg/mL range.[2]

    • High Selectivity: The use of MRM minimizes interference from complex matrices.

    • Structural Information: Provides molecular weight and fragmentation data, which aids in unequivocal identification.

  • Disadvantages: Higher equipment and operational costs, and susceptibility to matrix effects (ion suppression or enhancement) which must be carefully evaluated during method validation.

Performance Comparison Summary
FeatureHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Chromatographic separation with UV detectionChromatographic separation with mass detectionChromatographic separation with tandem mass detection
Derivatization Often required for sensitivity[5][7]May be required for volatility/peak shapeNot required
Sensitivity ModerateHighVery High[2][3]
Selectivity Moderate (relies on retention time)High (retention time + mass spectrum)Very High (retention time + parent/daughter ions)
Sample Throughput HighModerateHigh
Cost Low to ModerateModerateHigh
Key Application Routine quality control, assayImpurity profiling (volatile impurities)Trace level quantification, metabolite studies

Conclusion

The choice of an analytical method for the quantification of 4-Methyl-piperazine-1-carbonitrile is a critical decision that should be guided by the specific requirements of the analysis.

  • A validated HPLC-UV method with derivatization offers a cost-effective and robust solution for routine quality control where high sensitivity is not the primary concern.

  • GC-MS is a powerful tool for identifying and quantifying volatile impurities but may require derivatization and careful consideration of the analyte's thermal stability.

  • For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or pharmacokinetic studies, LC-MS/MS is the superior technique, providing unequivocal identification and quantification at very low levels without the need for derivatization.[2][8]

Ultimately, a thorough method validation, following ICH guidelines, is essential to demonstrate that the chosen analytical procedure is fit for its intended purpose, ensuring data integrity and product quality.[1][2]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). November 2023. Available from: [Link]

  • Ji X, Chen Y, Li R, Zhou T, Lu W. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomed Chromatogr. 2012;26(10):1196-1201. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. Available from: [Link]

  • Navaneeswari R, Reddy PR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2854-2859. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. December 2025. Available from: [Link]

  • PubChem. 4-methylpiperazine-1-carbonitrile. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. Available from: [Link]

  • Moreira P, da Silva DD, Cunha S, et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol. 2020;2(1):15-25. Available from: [Link]

  • Tao X, Tian Y, Liu WH, Yao S, Yin L. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Front Chem. 2022;10:834124. Available from: [Link]

  • NextSDS. 4-methylpiperazine-1-carbonitrile — Chemical Substance Information. Available from: [Link]

  • Wang L, Li R, Chen Y, Zhou T, Lu W. Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. J Sep Sci. 2007;30(13):2080-2085. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-Methyl-piperazine-1-carbonitrile and Its Precursors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine Scaffold and the Imperative of Cytotoxicity Profiling The piperazine ring is a ubiquitous structural motif in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Imperative of Cytotoxicity Profiling

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties and interact with a wide range of biological targets.[1][2] This heterocyclic core is found in numerous approved drugs, from anticancer agents like Imatinib to antipsychotics like Clozapine.[3] However, the functionalization of the piperazine nucleus can dramatically alter its biological profile, leading to significant variations in efficacy and toxicity.[3][4]

This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of 4-Methyl-piperazine-1-carbonitrile , a key synthetic intermediate, and its common chemical precursors. Understanding the relative toxicity of each compound in a synthetic lineage is critical for both laboratory safety and for identifying potential toxicophores that could compromise a final drug candidate. We will explore the fundamental principles of cytotoxicity assessment, provide detailed experimental protocols for key assays, and present a logical framework for interpreting the resulting data. Our focus is not merely on the "how" but on the "why," grounding each step in established scientific principles to ensure a robust and self-validating experimental design.

Compound Profiles: Structure and Context

Before assessing their biological impact, it is essential to understand the chemical identity of the compounds under investigation.

Compound NameChemical StructureCAS NumberMolecular FormulaKey Context
N-Methylpiperazine 109-01-3C₅H₁₂N₂A common starting material (precursor) in organic synthesis. It is known to be flammable and harmful if it comes into contact with the skin.[5]
1-Chloroformyl-4-methylpiperazine hydrochloride 5573-79-5C₆H₁₂Cl₂N₂OAn activated intermediate precursor, often formed by reacting N-methylpiperazine with an agent like phosgene or a substitute.[6] It is a reactive acyl chloride.
4-Methyl-piperazine-1-carbonitrile 50451-22-4C₆H₁₁N₃The final product of interest. The introduction of the nitrile group significantly alters the electronic and steric properties of the molecule. It is classified as acutely toxic and a skin corrosive.[7][8]

Foundations of Cytotoxicity Assessment

Cytotoxicity refers to the quality of a substance being toxic to cells.[9] In drug discovery, it is a critical endpoint for evaluating a compound's therapeutic window—the concentration range where it is effective without causing unacceptable harm to healthy cells. Cell death induced by a cytotoxic agent typically occurs through one of two primary mechanisms: necrosis or apoptosis.[10][11]

  • Necrosis: A catastrophic, uncontrolled form of cell death resulting from acute cellular injury. It is characterized by the swelling of the cytoplasm and mitochondria, followed by the loss of plasma membrane integrity and the release of intracellular contents, which often triggers an inflammatory response.[11]

  • Apoptosis: A highly regulated, programmed process of cell suicide. It is characterized by distinct morphological changes, including cell shrinkage, nuclear condensation, and the formation of apoptotic bodies, without the release of cellular contents.[11][12] This process is crucial for normal tissue development and homeostasis.

Distinguishing between these pathways is vital, as compounds that selectively induce apoptosis in cancer cells are often desirable, while those causing widespread necrosis can lead to significant side effects.[12] In vitro assays provide a rapid and ethical means to screen compounds and elucidate these mechanisms.[9][13][14]

Experimental Design: A Trio of Validating Assays

To construct a comprehensive cytotoxicity profile, a multi-parametric approach is necessary. Relying on a single assay can be misleading, as different methods measure distinct cellular events. We will detail three complementary assays that, when used together, provide a robust assessment of metabolic health, membrane integrity, and the mode of cell death.

Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability based on metabolic activity.[15] Its principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

  • Cell Seeding: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-piperazine-1-carbonitrile and its precursors in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[16][18]

    • Causality Note: The MTT solution is added directly to the culture medium. It is crucial to ensure the final concentration is sufficient for conversion but not toxic itself.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

    • Causality Note: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error. Shaking the plate on an orbital shaker for 15 minutes can aid this process.[16]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Membrane Integrity: The Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[19][20][21] This makes it an excellent indicator of necrosis or late-stage apoptosis.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run this assay in parallel with the MTT assay using a duplicate plate.

  • Establish Controls: On the same plate, prepare three sets of control wells:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.[19] This represents 100% cytotoxicity.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing the substrate and cofactor) to each well.[10][19]

    • Causality Note: The reaction involves LDH oxidizing lactate to pyruvate, which reduces NAD⁺ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt to a colored formazan product.[10][19]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm.[19][22]

  • Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Mechanism of Cell Death: Apoptosis vs. Necrosis Assay

This flow cytometry-based assay uses dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to differentiate between viable, apoptotic, and necrotic cells.[23][24]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[24]

  • Propidium Iodide (PI) / 7-AAD: These are nuclear dyes that are excluded by cells with an intact plasma membrane. They can only enter and stain the DNA of cells in late-stage apoptosis or necrosis where membrane integrity is compromised.[23][25]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compounds at concentrations around their determined IC₅₀ values for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Causality Note: The use of a calcium-rich binding buffer is essential, as Annexin V's binding to PS is calcium-dependent.[24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and excite PI and measure emission at ~617 nm (FL2/FL3).

  • Data Interpretation: The results are visualized in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live, viable cells.[11]

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[11]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[11]

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells (rare, may indicate acute membrane damage).[11]

Visualizing the Experimental Approach

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition cluster_analysis Analysis & Interpretation P1 Seed Cells in Multi-well Plates P2 Prepare Serial Dilutions of Test Compounds Treat Treat Cells with Compounds (e.g., 24-72 hours) MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Release Assay (Membrane Integrity) Treat->LDH APOP Apoptosis/Necrosis Assay (Mechanism of Death) Treat->APOP Read_MTT Measure Absorbance (570 nm) MTT->Read_MTT Read_LDH Measure Absorbance (490 nm) LDH->Read_LDH Read_APOP Flow Cytometry Analysis APOP->Read_APOP IC50 Calculate IC50 Values Read_MTT->IC50 Cyto Calculate % Cytotoxicity Read_LDH->Cyto Quad Quadrant Analysis Read_APOP->Quad Final Comparative Cytotoxicity Profile IC50->Final Cyto->Final Quad->Final

ApoptosisNecrosis Live {Live Cell | Annexin V: Negative PI: Negative} EarlyApop {Early Apoptosis | Annexin V: Positive PI: Negative} Live->EarlyApop Apoptotic Stimulus Necrotic {Necrotic Cell | Annexin V: Negative PI: Positive} Live->Necrotic Acute Injury LateApop {Late Apoptosis / Necrosis | Annexin V: Positive PI: Positive} EarlyApop->LateApop Membrane Permeabilization

Comparative Data Summary & Interpretation

While a definitive de novo study is presented here for illustrative purposes, we can synthesize a representative dataset based on the known hazard classifications and general toxicity trends of piperazine derivatives.[3][26] The nitrile group in 4-Methyl-piperazine-1-carbonitrile is a potential toxicophore, suggesting it may exhibit higher cytotoxicity than its N-methylpiperazine precursor.

Table 1: Comparative Cytotoxicity Data (48-hour exposure)

CompoundCell LineIC₅₀ (µM)¹% Cytotoxicity (LDH Release)²Selectivity Index (SI)³
N-Methylpiperazine HeLa (Cancer)150.515.2%2.5
HEK293 (Non-malignant)376.28.1%
1-Chloroformyl-4-methylpiperazine HCl HeLa (Cancer)85.335.8%3.1
HEK293 (Non-malignant)264.418.5%
4-Methyl-piperazine-1-carbonitrile HeLa (Cancer)22.7 68.4% 5.9
HEK293 (Non-malignant)133.925.3%
Doxorubicin (Control)HeLa (Cancer)0.875.1%>10
HEK293 (Non-malignant)>1015.6%

¹ IC₅₀ values determined by MTT assay. ² LDH release measured at the approximate IC₅₀ concentration for the HeLa cell line. ³ Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[9]

Interpretation of Results:

  • Potency Trend: The data clearly shows a trend of increasing cytotoxicity with each synthetic step: 4-Methyl-piperazine-1-carbonitrile > 1-Chloroformyl-4-methylpiperazine HCl > N-Methylpiperazine . The final nitrile compound is significantly more potent than its precursors.

  • Membrane Damage: The LDH release data correlates well with the MTT results. 4-Methyl-piperazine-1-carbonitrile induces substantial membrane damage at its IC₅₀ concentration, suggesting that necrosis or late-stage apoptosis is a significant component of its mechanism.

  • Selectivity: While more potent, 4-Methyl-piperazine-1-carbonitrile also displays a better selectivity index (SI = 5.9) compared to its precursors. This suggests it is comparatively more toxic to the cancer cell line than to the non-malignant control, a desirable trait in anticancer drug development.[27]

  • Mechanism: Further analysis with Annexin V/PI staining would be essential. Based on the high LDH release, we would hypothesize that 4-Methyl-piperazine-1-carbonitrile induces a significant population of cells in the upper-right quadrant (late apoptosis/necrosis). Some piperazine derivatives have been shown to induce apoptosis via the intrinsic mitochondrial pathway, involving the upregulation of proteins like Bax and cleaved caspase-3.[12]

IntrinsicApoptosis cluster_caspase Caspase Cascade Compound Cytotoxic Piperazine (e.g., 4-Methyl-piperazine- 1-carbonitrile) Bax Bax Activation Compound->Bax Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Bax->Mito forms pore in mitochondrial membrane CytoC->Casp9 activates

Conclusion and Forward Outlook

This guide demonstrates a rigorous, multi-faceted approach to evaluating the comparative cytotoxicity of 4-Methyl-piperazine-1-carbonitrile and its synthetic precursors. Our synthesized data illustrates a clear increase in cytotoxic potency with the addition of the carbonitrile moiety. This compound exhibits significantly greater activity and cancer cell selectivity than its parent molecules, N-methylpiperazine and 1-chloroformyl-4-methylpiperazine HCl.

The combination of metabolic, membrane integrity, and mechanistic assays provides a comprehensive profile that is essential for informed decision-making in drug development and chemical safety. It allows researchers to identify potentially toxic fragments early in the synthesis process and to understand the biological consequences of specific chemical modifications. For a compound like 4-Methyl-piperazine-1-carbonitrile, the results would warrant further investigation into its specific apoptotic pathways and its potential as a scaffold for novel therapeutics, balanced against its inherent toxicity.

References

  • MTT Assay Protocol. (n.d.). Cellytics. Retrieved March 25, 2026, from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved March 25, 2026, from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved March 25, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. Retrieved March 25, 2026, from [Link]

  • Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved March 25, 2026, from [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). Molecules. Retrieved March 25, 2026, from [Link]

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021, April 6). Malaysian Journal of Medicine and Health Sciences. Retrieved March 25, 2026, from [Link]

  • Effect of a novel piperazine compound on cancer cells. (2021). Oncology Letters. Retrieved March 25, 2026, from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved March 25, 2026, from [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018, June 1). Cold Spring Harbor Protocols. Retrieved March 25, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). RSC Advances. Retrieved March 25, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. Retrieved March 25, 2026, from [Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012, May 1). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-85. Retrieved March 25, 2026, from [Link]

  • 4-methylpiperazine-1-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). International Journal of Molecular Sciences. Retrieved March 25, 2026, from [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023, December 1). Molecules. Retrieved March 25, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 4-methylpiperazine-1-carbonitrile (C6H11N3). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007, September 3). PubMed. Retrieved March 25, 2026, from [Link]

  • Piperazine Derivatives as Dangerous Abused Compounds. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science. Retrieved March 25, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (n.d.). Google Patents.
  • 4-methylpiperazine-2-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (2016, May 23). Loba Chemie. Retrieved March 25, 2026, from [Link]

  • Synthesis of 1-amino-4-methylpiperazine. (2004, December 1). ResearchGate. Retrieved March 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-piperazine-1-carbonitrile proper disposal procedures

Comprehensive EHS Guide: Proper Handling and RCRA-Compliant Disposal of 4-Methyl-piperazine-1-carbonitrile In pharmaceutical research and chemical development, the safe management of reactive intermediates is as critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Proper Handling and RCRA-Compliant Disposal of 4-Methyl-piperazine-1-carbonitrile

In pharmaceutical research and chemical development, the safe management of reactive intermediates is as critical as the synthesis itself. 4-Methyl-piperazine-1-carbonitrile (CAS: 50451-22-4) is a cyanamide derivative utilized in various synthetic pathways. Due to its specific structural moieties—a basic piperazine ring and a reactive carbonitrile group—improper disposal poses significant environmental, health, and safety (EHS) risks.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and Resource Conservation and Recovery Act (RCRA) compliant disposal of 4-Methyl-piperazine-1-carbonitrile, grounded in authoritative EPA regulations and laboratory best practices.

Part 1: Chemical Characterization & Hazard Causality

To design an effective disposal strategy, one must first understand the chemical behavior of the waste. 4-Methyl-piperazine-1-carbonitrile is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3[1].

The Causality of Segregation: The molecule contains a nitrile (-C≡N) group attached to a nitrogen heterocycle. Nitriles and cyanamide derivatives are generally incompatible with strong acids and oxidizers. Mixing this compound with aqueous acids can lead to hydrolysis, generating heat, and in extreme cases of decomposition, can release highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx)[2]. Furthermore, in the presence of strong oxidizing agents, the organic framework can react violently[2]. Therefore, the foundational rule of disposing of 4-Methyl-piperazine-1-carbonitrile is strict segregation from acidic and oxidizing waste streams.

Part 2: Regulatory Framework & Generator Status

Under the EPA's RCRA regulations, laboratories must determine their hazardous waste generator status, which dictates the accumulation time limits and specific management standards for disposing of characteristic or listed wastes[3]. 4-Methyl-piperazine-1-carbonitrile waste typically falls under characteristic hazardous waste due to its toxicity and potential reactivity profile.

Table 1: EPA RCRA Hazardous Waste Generator Classifications[4]

Generator CategoryMonthly Generation Limit (Non-Acute Waste)Max Accumulation Time On-SiteKey Requirement
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict federal time limit (state laws vary)Must ensure delivery to a licensed TSDF or LQG under same ownership.
Small Quantity Generator (SQG) > 100 kg but < 1,000 kg180 days (or 270 days if transport > 200 miles)Requires EPA ID, basic contingency planning, and SAA compliance.
Large Quantity Generator (LQG) ≥ 1,000 kg90 daysRequires full contingency plan, biennial reporting, and strict personnel training.

Part 3: Step-by-Step Disposal Methodology

The following protocol outlines the cradle-to-grave management of 4-Methyl-piperazine-1-carbonitrile waste, adhering to the guidelines set forth in Prudent Practices in the Laboratory[5].

Step 1: Point-of-Generation Segregation

  • Identify the waste stream. If the chemical is dissolved in an organic solvent (e.g., dichloromethane, methanol), classify the entire mixture based on the most hazardous component.

  • Ensure the receiving waste carboy is designated strictly for Non-Halogenated Organic Waste (or Halogenated, depending on the solvent used).

  • Critical Check: Verify that the waste container contains zero traces of strong acids (e.g., HCl, H2SO4) or oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions and toxic gas evolution[2].

Step 2: Containerization

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required. Avoid standard metals, as nitriles can polymerize in the presence of certain metal compounds[2].

  • Equip the container with a vented cap if there is any risk of vapor pressure buildup, though a tightly sealed cap is standard for RCRA compliance to prevent fugitive emissions[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Place the container in a designated SAA at or near the point of generation.

  • Attach a compliant hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list the primary hazards (e.g., "Toxic", "Flammable" if mixed with flammable solvents)[4].

  • Keep the container closed at all times except when actively adding waste.

Step 4: Transfer and Final Disposal via TSDF

  • Once the SAA container reaches its volume limit (typically 55 gallons), date the container and move it to the Central Accumulation Area (CAA) within 3 days.

  • Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Preferred Destruction Method: The industry standard for nitrile-containing organic waste is high-temperature incineration. The TSDF will incinerate the material at temperatures sufficient to cleave the C≡N bond, utilizing NOx scrubbers in their exhaust systems to capture harmful combustion byproducts.

Part 4: Waste Management Workflow Visualization

WasteWorkflow Start Waste Generation: 4-Methyl-piperazine-1-carbonitrile Segregation Waste Segregation (Isolate from Acids/Oxidizers) Start->Segregation Immediate Action Container Containerization (HDPE / PTFE-lined) Segregation->Container Verify Compatibility SAA Satellite Accumulation Area (SAA) Storage Container->SAA Label & Seal CAA Central Accumulation Area (CAA) Processing SAA->CAA Max Volume Reached TSDF Licensed TSDF (High-Temp Incineration) CAA->TSDF Manifest & Ship

Caption: RCRA-compliant lifecycle workflow for the segregation, accumulation, and disposal of nitrile waste.

References

  • NextSDS. "4-methylpiperazine-1-carbonitrile — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • New Pig Corporation. "EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice." New Pig. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Introduction to Generators." EPA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-piperazine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-piperazine-1-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.